4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVNNNCRKMFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390154 | |
| Record name | 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325724-68-3 | |
| Record name | 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a compound of interest in medicinal chemistry and drug discovery.
Core Properties and Data
This compound is a sulfonamide derivative incorporating a morpholine moiety. Its core characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-Chloro-3-(morpholine-4-sulfonyl)aniline | N/A |
| CAS Number | 325724-68-3 | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [1] |
| Molecular Weight | 276.7 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Note: N/A indicates that specific experimental data for this exact compound was not available in the public domain at the time of this report. Data for related compounds, such as 4-chloroaniline, suggests a melting point in the range of 67-73°C and a boiling point around 232°C.[2][3] Solubility is generally low in water and better in organic solvents like ethanol and acetone.[3]
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: A potential synthetic route for this compound.
General Experimental Protocol for Sulfonamide Synthesis:
A common method for the synthesis of aromatic sulfonamides involves the reaction of an appropriately substituted sulfonyl chloride with an amine in the presence of a base.
-
Sulfonylation of the Aromatic Ring: The starting material, a substituted chlorobenzene, would first undergo chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group.
-
Reaction with Morpholine: The resulting sulfonyl chloride is then reacted with morpholine in an inert solvent, often in the presence of a base like triethylamine or pyridine, to form the morpholine sulfonamide derivative.
-
Reduction of the Nitro Group: If a nitro group is present on the aromatic ring as a precursor to the amine, it is typically reduced in the final step. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid or ammonium chloride).
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited, research on closely related 4-(phenylsulfonyl)morpholine derivatives has shown significant potential in cancer therapy, particularly against triple-negative breast cancer (TNBC).
A study on a series of novel 4-(phenylsulfonyl)morpholine derivatives identified a lead compound, GL24 (4m), which exhibited potent inhibitory activity against MDA-MB-231 cells with a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM.[1] Transcriptomic analysis of cells treated with GL24 revealed the induction of multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signaling pathways.
The proposed mechanism of action for these related compounds involves the induction of ER stress, which in turn activates several downstream pathways leading to cell-cycle arrest and apoptosis.[1]
Signaling Pathways Affected by Related Compounds
The following signaling pathways were identified as being significantly perturbed by the 4-(phenylsulfonyl)morpholine derivative GL24:[1]
-
Unfolded Protein Response (UPR): A key ER stress response pathway.
-
p53 Pathway: A critical tumor suppressor pathway involved in cell cycle arrest and apoptosis.
-
G2/M Checkpoint: A crucial cell cycle checkpoint that prevents cells from entering mitosis with damaged DNA.
-
E2F Targets: A group of genes regulated by the E2F transcription factor family, which are critical for cell cycle progression.
The interplay of these pathways ultimately leads to the observed anti-tumor effects.
Caption: Proposed signaling cascade initiated by 4-(phenylsulfonyl)morpholine derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of standard in vitro assays can be employed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: A typical workflow for an MTT-based cell viability assay.
Safety and Handling
Based on safety data for the related compound 4-(Morpholine-4-sulfonyl)-aniline, this compound should be handled with care. It may cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the area of oncology. While specific experimental data for this molecule is sparse, the information available for closely related analogs suggests a promising avenue for research. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and mechanisms of action. This guide provides a foundational resource for researchers embarking on the study of this and related compounds.
References
- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Morpholin-4-yl)-3-(morpholine-4-sulfonyl)aniline [synhet.com]
4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. Due to the limited availability of published data, this document summarizes the existing information from chemical suppliers and provides a hypothetical synthetic protocol based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for research and development activities involving this molecule.
Chemical Structure and IUPAC Name
The compound is an aniline derivative characterized by a chlorine atom and a morpholine-4-sulfonyl group attached to the phenyl ring.
-
Chemical Structure:
(A 2D representation of the chemical structure)
-
IUPAC Name: 4-chloro-3-(morpholin-4-ylsulfonyl)aniline[1]
-
Synonyms: 4-Chloro-3-(morpholinosulfonyl)aniline, 4-Chloro-3-(4-morpholinylsulfonyl)aniline[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical vendor databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [1][2] |
| Molecular Weight | 276.74 g/mol | [2] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | |
| Solubility | No data available | [1] |
| Purity | ≥96% (as supplied by vendors) | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature. For long-term storage, -20°C is recommended. | [1][2] |
| SMILES Code | NC1=CC=C(Cl)C(S(=O)(N2CCOCC2)=O)=C1 | [2] |
| InChIKey | HJHVNNNCRKMFLQ-UHFFFAOYSA-N | [1] |
Experimental Protocols
Hypothetical Synthesis Protocol:
This protocol is representative and has not been experimentally validated for this specific compound. It is based on established methods for the synthesis of related sulfonamides.
Objective: To synthesize this compound.
Reaction Scheme:
-
Chlorosulfonylation of 4-chloroaniline: 4-chloroaniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.
-
Amination with Morpholine: The resulting 2-chloro-5-aminobenzene-1-sulfonyl chloride is then reacted with morpholine to form the final product.
Materials:
-
4-chloroaniline
-
Chlorosulfonic acid
-
Morpholine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Synthesis of 2-chloro-5-aminobenzene-1-sulfonyl chloride
-
In a fume hood, cool a flask containing dichloromethane to 0°C in an ice bath.
-
Slowly add 4-chloroaniline (1 equivalent) to the cooled solvent.
-
To this solution, add chlorosulfonic acid (2-3 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-5-aminobenzene-1-sulfonyl chloride (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add morpholine (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Logical and Relational Diagrams
As there is no published information on the signaling pathways or specific biological mechanisms of action for this compound, a diagram illustrating the logical workflow of the proposed synthesis is provided below.
Caption: Hypothetical two-step synthesis workflow for this compound.
Biological Activity and Potential Applications
There is currently no specific data available in the public domain regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. The presence of the aniline, sulfonamide, and morpholine moieties suggests that this compound could be investigated for a variety of biological activities, as these functional groups are present in many known bioactive molecules. Further research, including in vitro and in vivo screening, is required to elucidate its pharmacological profile.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound 4-Chloro-3-(morpholine-4-sulfonyl)-aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with well-established principles of medicinal chemistry to offer reliable estimations of its properties. Detailed experimental protocols for the determination of these key parameters are also provided to facilitate further research and characterization.
Molecular and Physicochemical Profile
4-Chloro-3-(morpholine-4-sulfonyl)-aniline is a substituted aniline derivative incorporating a morpholine sulfonyl moiety. This unique combination of functional groups is of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents. The presence of the chloro, amino, and morpholine sulfonyl groups profoundly influences the compound's electronic, steric, and pharmacokinetic properties.
General Information
| Property | Value |
| IUPAC Name | 4-Chloro-3-(morpholine-4-sulfonyl)aniline |
| CAS Number | 325724-68-3 |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S |
| Molecular Weight | 276.74 g/mol |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)N)Cl |
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline. These estimations are derived from the analysis of structurally related compounds, including substituted anilines and morpholine sulfonyl derivatives. It is important to note that these are predicted values and experimental verification is recommended.
| Property | Estimated Value | Rationale for Estimation |
| Melting Point (°C) | 150 - 170 | The presence of a crystalline solid structure due to the aniline and sulfonamide groups suggests a relatively high melting point. For comparison, 4-chloroaniline has a melting point of 72.5°C. The larger and more complex structure of the target molecule would lead to stronger intermolecular forces and thus a higher melting point. |
| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity suggest a high boiling point. However, like many complex organic molecules, it is likely to decompose before boiling at atmospheric pressure. |
| pKa (of the anilinium ion) | 3.0 - 4.0 | The aniline amino group is basic. The presence of two electron-withdrawing groups (chloro and morpholine sulfonyl) on the aromatic ring is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a lower pKa for its conjugate acid compared to aniline (pKa ≈ 4.6). |
| Aqueous Solubility (mg/L) | Low to moderate | The morpholine group is known to enhance solubility. However, the overall molecule is relatively large and contains a hydrophobic chlorophenyl ring, which will limit its aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | The molecule possesses both lipophilic (chlorophenyl) and hydrophilic (morpholine, sulfonamide, aniline) moieties. The presence of the chloro group increases lipophilicity, while the other polar groups decrease it. The estimated LogP suggests a moderate lipophilicity, which is often a desirable characteristic for drug candidates. |
Potential Biological Activity and Signaling Pathway
Structurally similar morpholine-sulfonamide derivatives have been investigated as potential kinase inhibitors in the context of anticancer drug discovery. For instance, compounds with a fluoro-substituent at the 4-position of the aniline ring have shown anti-proliferative activity against human breast cancer cell lines and are being explored as potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
Based on this precedent, it is plausible that 4-Chloro-3-(morpholine-4-sulfonyl)-aniline could act as a kinase inhibitor, potentially targeting the ATP-binding site of a kinase like EGFR.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline.
Melting Point Determination
Principle: The melting point of a crystalline solid is a physical property that can be used to identify a compound and assess its purity. A pure compound typically has a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.
-
For a more accurate measurement, heat the sample at a rate of 1-2°C per minute, starting from about 20°C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Data Reporting: Report the melting point as a range of temperatures.
Aqueous Solubility Determination
Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given amount of the solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline to a vial containing a known volume of deionized water (or a relevant buffer, e.g., phosphate-buffered saline, PBS).
-
Seal the vial and place it in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC).
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting the HPLC peak area against concentration.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution. Express the solubility in mg/L or µg/mL.
pKa Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like an aniline, the pKa of its conjugate acid (the anilinium ion) can be determined by titrating a solution of the compound with a strong acid and monitoring the pH change.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline and dissolve it in a suitable co-solvent (e.g., a mixture of methanol and water) if its aqueous solubility is low.
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
Add small, precise increments of the standardized hydrochloric acid solution from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of acid added.
-
The pKa can be determined from the titration curve. It is the pH at the half-equivalence point (the point where half of the base has been neutralized).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.
-
LogP Determination by Shake-Flask Method
Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound between two immiscible phases, n-octanol and water. LogP is the logarithm of this coefficient and is a widely used measure of lipophilicity.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and then allowing the phases to separate.
-
Partitioning:
-
Prepare a stock solution of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline in either the pre-saturated n-octanol or water.
-
Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation:
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
-
Concentration Measurement:
-
Carefully sample both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water]
-
Calculate LogP: LogP = log₁₀(P)
-
Conclusion
4-Chloro-3-(morpholine-4-sulfonyl)-aniline is a compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery, particularly in the area of oncology. While experimental data for this specific molecule is sparse, this guide provides a solid foundation for its further investigation by offering robust estimations of its key characteristics and detailed protocols for their experimental determination. The hypothesized interaction with kinase signaling pathways provides a rationale for its biological evaluation as a potential therapeutic agent. Further research is warranted to validate these predictions and fully elucidate the pharmacological profile of this interesting molecule.
References
In-Depth Technical Guide: 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
This technical guide provides a comprehensive overview of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the apparent novelty of this specific compound, this document compiles information from closely related analogs to provide a predictive and practical resource.
Chemical Identity and Properties
While a specific CAS number for this compound was not found in a comprehensive search of chemical databases, its molecular structure and properties can be confidently predicted. The compound consists of a phenylamine core substituted with a chloro group and a morpholine-4-sulfonyl group.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | - |
| Molecular Weight | 276.74 g/mol | [1][2] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| pKa | 4.0 - 6.0 (predicted for the aniline amine) | Analogous sulfonamides[3] |
| LogP | 1.5 - 2.5 (predicted) | Analogous sulfonamides |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge of sulfonamides |
Proposed Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process starting from readily available commercial reagents. The following protocol is a proposed route based on established sulfonamide synthesis methodologies.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
-
To a stirred solution of chlorosulfonic acid (3 equivalents), slowly add 2-chloro-1-nitrobenzene (1 equivalent) at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrobenzenesulfonyl chloride.
Step 2: Synthesis of 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine
-
Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C and add morpholine (1.2 equivalents) dropwise.
-
Add a base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture to scavenge the HCl byproduct.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 3: Reduction to this compound
-
Dissolve 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine (1 equivalent) in ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (5 equivalents) or catalytic hydrogenation with palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the reaction mixture to 70°C for 3 hours. For catalytic hydrogenation, stir under a balloon of hydrogen at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, if using tin(II) chloride, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. For hydrogenation, filter the catalyst through a pad of Celite.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Quantitative Data from Analogous Compounds
The following table presents quantitative data from structurally related compounds to provide a reference for the potential biological and physicochemical properties of this compound.
Table 2: Data from Structurally Related Sulfonamides
| Compound | Property | Value | Reference |
| Sulfanilamide | pKa | 10.4 | [5] |
| Sulfamethoxazole | pKa₁ (aniline) | 1.7 | [6] |
| Sulfamethoxazole | pKa₂ (sulfonamide) | 5.6 | [6] |
| Furosemide (a chloro-sulfamoyl diuretic) | ClogP | 2.03 | PubChem |
| Indapamide (a chloro-sulfamoyl diuretic) | ClogP | 2.77 | PubChem |
| Various Sulfonamides | Antibacterial Activity (MIC against E. coli) | 16 - >1024 µg/mL | [2] |
Biological Context and Potential Mechanism of Action
Sulfonamide-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[7] The primary and most well-known application is as antibacterial agents.
Inhibition of Folic Acid Synthesis
In many bacteria, dihydrofolic acid is an essential precursor for the synthesis of purines and ultimately DNA. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid and arresting bacterial growth.[2]
The presence of the morpholine group can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.[8] Furthermore, some sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases.[7]
Conclusion
References
- 1. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Determining the Solubility Profile of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for establishing the solubility profile of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a crucial step in the preclinical assessment of this compound. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on the experimental methodology required to generate a robust and reliable solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. A well-defined solubility profile in various organic solvents is essential for several stages of drug development, including:
-
Formulation Development: Selecting appropriate solvents is key to creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.
-
Purification and Crystallization: Understanding solubility is fundamental to developing efficient methods for purifying the API and obtaining the desired crystalline form.
-
In Vitro and In Vivo Assays: The choice of solvent can significantly impact the results of biological assays. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of compounds.[1]
-
Predicting Absorption: Solubility data, particularly in biorelevant media, helps in predicting the in vivo absorption characteristics of a drug candidate.
This compound, as a sulfonamide derivative containing a morpholine ring, presents a molecular structure with both polar and non-polar characteristics, suggesting a varied solubility profile across different organic solvents. The morpholine ring can participate in hydrogen bonding, while the chlorinated phenyl group contributes to its lipophilicity.
Predicted Solubility Characteristics
Based on the functional groups present in this compound, a qualitative prediction of its solubility can be made:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected due to the presence of the polar sulfonyl and morpholine groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely, facilitated by hydrogen bonding with the solvent molecules.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the overall polarity of the molecule.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed.
While these predictions provide a useful starting point, quantitative experimental determination is imperative for accurate formulation and process development.
Experimental Protocol for Determining Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound in various organic solvents. This method is adapted from established principles of solubility testing for pharmaceutical compounds.
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene, Hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Experimental Workflow
The general workflow for determining solubility is depicted in the diagram below.
Caption: General workflow for experimental solubility determination.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to equilibrium should be determined in a preliminary experiment.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot using a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the results in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the data.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Methanol | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Acetone | 25 | Experimental Data | Experimental Data |
| Ethyl Acetate | 25 | Experimental Data | Experimental Data |
| Dichloromethane | 25 | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide | 25 | Experimental Data | Experimental Data |
| Toluene | 25 | Experimental Data | Experimental Data |
| Hexane | 25 | Experimental Data | Experimental Data |
Signaling Pathways and Logical Relationships
A search for publicly available information did not identify specific signaling pathways that are directly modulated by this compound. Research in drug discovery often involves screening compounds against a panel of targets to identify their mechanism of action. Should such a mechanism be elucidated, a signaling pathway diagram would be constructed to visualize the molecular interactions.
Conclusion
References
Theoretical Mechanism of Action for 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine: A Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action for 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. This document, therefore, outlines a theoretical framework based on the known biological activities of its constituent chemical moieties—sulfonamides and morpholines—and proposes a comprehensive research workflow to elucidate its precise molecular interactions and signaling pathways.
Introduction and Structural Analysis
This compound is a synthetic organic molecule featuring three key functional groups: a phenylamine core, a morpholine ring, and a sulfonamide linker. The biological and pharmacological activities of such a compound are likely derived from the interplay of these components.
-
Phenylamine Core: A substituted aniline that serves as a versatile scaffold in medicinal chemistry.
-
Sulfonamide Group: A well-established pharmacophore. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS) in microorganisms, thereby blocking folic acid synthesis[1]. In human pharmacology, this group is present in a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents like Celecoxib[2].
-
Morpholine Ring: A heterocyclic moiety frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability[3]. The morpholine ring itself can also engage in crucial binding interactions with biological targets and is found in drugs with anticancer and neuroprotective activities[3].
Given these components, this compound could theoretically exhibit a range of activities, from antimicrobial to targeted inhibition of human enzymes.
Postulated Biological Targets and Mechanisms
Based on its structural features, several hypothetical mechanisms of action can be proposed.
As an Antimicrobial Agent
The presence of the sulfonamide group strongly suggests a potential role as an antibacterial agent.
-
Hypothetical Mechanism: The compound may act as a competitive inhibitor of a bacterial enzyme, such as dihydropteroate synthase, which is crucial for folate synthesis. By mimicking the natural substrate, p-aminobenzoic acid (PABA), it could block the metabolic pathway, leading to bacteriostasis[1]. The morpholine and chloro-substituents would modulate the binding affinity and specificity for the enzyme's active site.
As a Modulator of Human Signaling Pathways
Many sulfonamide-containing drugs target human enzymes. The structural similarity to kinase inhibitors or other enzyme-targeted drugs warrants investigation into these areas.
-
Hypothetical Mechanism 1: Kinase Inhibition: The molecule could act as an ATP-competitive inhibitor of protein kinases, which are often implicated in cancer and inflammatory diseases. The phenylamine core could anchor in the adenine-binding region, while the morpholine-sulfonyl group could extend into a solvent-exposed region or a specific sub-pocket.
-
Hypothetical Mechanism 2: Carbonic Anhydrase Inhibition: Aryl sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation and fluid balance. The sulfonamide moiety could coordinate with the zinc ion in the enzyme's active site.
-
Hypothetical Mechanism 3: Ion Channel Modulation: The overall structure may allow it to interact with and modulate the activity of various ion channels.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically determine the mechanism of action, a multi-stage experimental approach is necessary. The following workflow outlines the key phases, from initial screening to target validation.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Phase 1: Broad Target Panel Screening (Kinase Panel)
-
Objective: To identify potential protein kinase targets.
-
Methodology:
-
Assay Principle: Utilize a radiometric assay (e.g., HotSpot™) or fluorescence-based assay to measure kinase activity.
-
Procedure:
-
Dispense a panel of recombinant human kinases (e.g., a 400+ kinase panel) into a multi-well plate.
-
Add the test compound (this compound) at a standard concentration (e.g., 10 µM).
-
Initiate the kinase reaction by adding a substrate and ATP (spiked with ³³P-ATP for radiometric assays).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and measure the incorporation of phosphate into the substrate via a filter-binding apparatus and scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as >50% inhibition.
-
Phase 3: Biochemical Assays (Surface Plasmon Resonance - SPR)
-
Objective: To quantify the binding affinity and kinetics of the compound to a validated protein target.
-
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the change in the refractive index at the surface, which is proportional to the mass of bound analyte (measured in Response Units, RU).
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Phase 3: Cell-Based Target Engagement (CETSA)
-
Objective: To confirm that the compound binds to its intended target within a cellular context.
-
Methodology:
-
Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the fraction of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) in compound-treated samples indicates target engagement.
-
Quantitative Data Presentation (Hypothetical)
Should experiments yield positive results, data should be structured for clarity. The tables below represent hypothetical outcomes from the proposed experiments.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |
|---|---|---|
| Kinase A | 95% | 75 |
| Kinase B | 88% | 210 |
| Kinase C | 15% | >10,000 |
Table 2: Hypothetical Binding Kinetics (SPR) for Kinase A
| Parameter | Value |
|---|---|
| ka (1/Ms) | 1.2 x 10⁵ |
| kd (1/s) | 9.0 x 10⁻³ |
| KD (nM) | 75 |
Postulated Signaling Pathway Diagram
Assuming the compound is identified as a potent inhibitor of "Kinase A," which is part of a known oncogenic pathway (e.g., the hypothetical "Growth Factor Receptor Pathway"), its mechanism can be visualized.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests plausible roles as an antimicrobial agent or a targeted inhibitor of human enzymes, such as protein kinases. The comprehensive experimental workflow detailed in this whitepaper provides a robust framework for its characterization. Future research, following these or similar protocols, will be essential to uncover its therapeutic potential and specific molecular interactions.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in drug discovery and development.
Introduction
This compound, with the CAS number 325724-68-3, is a substituted aromatic sulfonamide.[1][2] While the specific discovery and initial synthesis of this exact molecule are not extensively documented in publicly available literature, its structural motifs—a chloroaniline core, a sulfonamide linker, and a morpholine ring—are common in pharmacologically active compounds. The synthesis of such molecules is typically achieved through a multi-step process involving the formation of a sulfonyl chloride intermediate followed by amination and functional group transformations. This guide outlines a highly plausible and well-documented synthetic route based on established chemical principles and analogous reactions found in the scientific literature.
Overall Synthetic Pathway
The most logical and chemically sound approach to the synthesis of this compound involves a three-step process, starting from the readily available o-chloronitrobenzene. The overall workflow is depicted below:
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for each step of the synthesis.
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
The initial step involves the chlorosulfonation of o-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.
Reaction:
References
Spectroscopic Characterization of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. Due to the limited availability of directly measured experimental data for this specific molecule in publicly accessible databases, this document presents a representative guide based on established methodologies for analogous chemical structures. The data herein should be considered illustrative pending empirical verification.
Summary of Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~5.0 (broad s) | s | 2H | -NH₂ |
| ~3.7 | t | 4H | -N-(CH₂)₂- |
| ~3.0 | t | 4H | -SO₂-(CH₂)₂- |
Predicted for a solution in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C-NH₂ |
| ~135 | Ar-C-SO₂ |
| ~132 | Ar-C-Cl |
| ~130 | Ar-CH |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~66 | -N-(CH₂)₂- |
| ~46 | -SO₂-(CH₂)₂- |
Predicted for a solution in DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Strong | N-H bend (amine) |
| 1500-1400 | Strong | C=C stretch (aromatic) |
| 1350-1300 | Strong | S=O stretch (asymmetric) |
| 1170-1150 | Strong | S=O stretch (symmetric) |
| 800-700 | Strong | C-Cl stretch |
Predicted for a solid sample (KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 276.03 | [M]⁺ (for ³⁵Cl) |
| 278.03 | [M+2]⁺ (for ³⁷Cl) |
| 190.98 | [M - C₄H₈NO]⁺ |
| 86.05 | [C₄H₈NO]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup: The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]
Infrared (IR) Spectroscopy
A common method for solid samples is the KBr pellet technique.[4]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4]
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.[6]
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
For a novel compound like this, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (LC):
-
Inject the sample onto a suitable LC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Analysis (MS):
-
The eluent from the LC is introduced into the mass spectrometer.
-
For ESI in positive ion mode, typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 300-400 °C.
-
Acquire full scan mass spectra to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[7]
-
Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a new chemical entity.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Logical Relationship of Spectroscopic Data for Structure Elucidation
The following diagram illustrates how different spectroscopic techniques provide complementary information for the elucidation of the chemical structure.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
The Diverse Biological Landscape of Morpholine-Containing Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the morpholine nucleus into sulfonamide scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of morpholine-containing sulfonamides, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The inherent physicochemical properties of the morpholine ring, such as improved water solubility and metabolic stability, make it a valuable moiety in drug design, enhancing the pharmacokinetic profiles of sulfonamide-based agents.[1]
Anticancer Activity
Morpholine-containing sulfonamides have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
One of the primary targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various cancers.[2] Morpholine-containing sulfonamides have been designed as potent inhibitors of PI3K isoforms.[3][4] By blocking this pathway, these compounds can induce apoptosis and inhibit cell growth.
Another significant target is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[5][6][7] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, contributing to tumor growth and metastasis. Inhibition of these isoforms by morpholine-containing sulfonamides represents a targeted approach to cancer therapy.[5][6]
Furthermore, some derivatives have been shown to inhibit other kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs).[8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative morpholine-containing sulfonamides against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| ZSTK474 Analog (6a) | - | PI3Kα Enzyme Assay | 0.0099 | [3] |
| ZSTK474 Analog (6b) | - | PI3Kα Enzyme Assay | 0.0037 | [3] |
| ZSTK474 Analog (6r) | A375 (Melanoma) | Cell Viability | Not Specified | [3] |
| D54 (Glioblastoma) | Cell Viability | Not Specified | [3] | |
| SET-2 (Megakaryoblastic Leukemia) | Cell Viability | Not Specified | [3] | |
| ZSTK474 Analog (6s) | A375 (Melanoma) | Cell Viability | Not Specified | [3] |
| D54 (Glioblastoma) | Cell Viability | Not Specified | [3] | |
| SET-2 (Megakaryoblastic Leukemia) | Cell Viability | Not Specified | [3] | |
| Quinoline-Sulfonamide (11c) | MDA-MB-231 (Breast) | MTT Assay | Not Specified | [6] |
| MCF-7 (Breast) | MTT Assay | Not Specified | [6] | |
| Quinoline-Sulfonamide (13b) | MDA-MB-231 (Breast) | MTT Assay | Not Specified | [6] |
| MCF-7 (Breast) | MTT Assay | Not Specified | [6] | |
| Coumarin Sulfonamide (78a) | MCF-7 (Breast) | Not Specified | 10.95 | [9] |
| Coumarin Sulfonamide (78b) | MCF-7 (Breast) | Not Specified | 10.62 | [9] |
Experimental Protocols: Anticancer Assays
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-containing sulfonamide, typically in a serial dilution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for a specified period, generally 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. PI3K/Akt Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on PI3K/Akt kinase activity.
-
Reagent Preparation: Prepare assay buffer, purified recombinant PI3K/Akt enzyme, substrate (e.g., a specific peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Assay Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or immunoassays (e.g., ELISA) with phosphorylation-specific antibodies.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Signaling Pathway Visualization
Caption: The PI3K/Akt signaling pathway and its inhibition by morpholine-containing sulfonamides.
Antibacterial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new drug candidates.[10] The incorporation of a morpholine ring can enhance the antibacterial spectrum and potency of these compounds. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][11][12][13] By blocking this pathway, sulfonamides prevent the synthesis of nucleotides and subsequent DNA replication, leading to a bacteriostatic effect.[12]
Quantitative Antibacterial Activity Data
The following table summarizes the in vitro antibacterial activity of representative morpholine-containing sulfonamides.
| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| 4-(Phenylsulfonyl)morpholine | Escherichia coli | Microdilution | ≥1024 | [11][14] |
| Staphylococcus aureus | Microdilution | ≥1024 | [11][14] | |
| Pseudomonas aeruginosa | Microdilution | ≥1024 | [11][14] | |
| 4-(Phenylsulfonyl)morpholine + Amikacin | P. aeruginosa 03 | Microdilution | 39.06 (Amikacin MIC reduced from 312.5) | [11][14][15] |
| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | Bacillus subtilis | Not Specified | Moderately Active | [16] |
| Salmonella typhi | Not Specified | Moderately Active | [16] | |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | Not Specified | 0.1904 | [13] |
| Escherichia coli ATCC25922 | Not Specified | 6.09 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine-containing sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Mechanism Visualization
Caption: Inhibition of bacterial folic acid synthesis by morpholine-containing sulfonamides.
Antifungal Activity
The morpholine moiety is a well-known pharmacophore in antifungal drugs. When combined with a sulfonamide group, it can lead to compounds with potent and broad-spectrum antifungal activity. A key mechanism of action for some morpholine-containing antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative morpholine-containing compounds.
| Compound | Fungal Strain | Assay Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Sila-Morpholine Analogue (24) | Candida albicans ATCC 24433 | Microdilution | Not Specified | Not Specified | [14] |
| Candida glabrata NCYC 388 | Microdilution | Not Specified | Not Specified | [14] | |
| Cryptococcus neoformans ATCC 34664 | Microdilution | Not Specified | Not Specified | [14] | |
| Aspergillus niger ATCC 10578 | Microdilution | Not Specified | Not Specified | [14] | |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans ATCC10231 | Not Specified | 0.1904 | Not Specified | [13] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the MIC and minimum fungicidal concentration (MFC) of a compound against fungal pathogens.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable medium (e.g., RPMI-1640) in a 96-well plate.
-
Inoculation: Inoculate the wells with the fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the growth control.
-
MFC Determination: To determine the MFC, subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Antiviral Activity
Morpholine-containing sulfonamides have also demonstrated potential as antiviral agents, with activity reported against a variety of viruses.[17] Their mechanisms of action can vary depending on the virus and the specific compound structure, and may include inhibition of viral entry, replication, or release.
Experimental Protocols: Antiviral Assays
1. Plaque Reduction Assay
This is a standard method to evaluate the ability of a compound to inhibit the replication of lytic viruses.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known amount of virus that produces a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration that reduces the number of plaques by 50%).
2. Neuraminidase Inhibition Assay
This assay is specific for influenza viruses and measures the inhibition of the neuraminidase enzyme, which is crucial for viral release.
-
Reagent Preparation: Prepare a fluorescent substrate (e.g., MUNANA), assay buffer, and serial dilutions of the test compound.
-
Enzyme Reaction: Incubate the influenza virus (as the source of neuraminidase) with the test compound.
-
Substrate Addition: Add the fluorescent substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the released product.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.
Anti-inflammatory Activity
Certain morpholine-containing sulfonamides exhibit anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[18][19] By inhibiting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Anti-inflammatory Activity Data
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Chromone-Sulfonamide (4c) | COX-1 | In vitro | 4.909 | [19] |
| COX-2 | In vitro | 3.289 | [19] | |
| Chromone-Sulfonamide (5b) | COX-1 | In vitro | Not Specified | [19] |
| COX-2 | In vitro | Not Specified | [19] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe).
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the production of prostaglandins, either directly or indirectly through the detection of a reaction byproduct using a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Synthesis of Morpholine-Containing Sulfonamides
A common synthetic route to N-substituted morpholine sulfonamides involves the reaction of an appropriate amine with morpholine-4-sulfonyl chloride.
Synthesis of Morpholine-4-sulfonyl Chloride
-
Reaction: Morpholine is reacted with sulfuryl chloride in an appropriate solvent like dichloromethane.
-
Base: A base, such as triethylamine, is used to neutralize the HCl generated during the reaction.
-
Purification: The product is typically purified by extraction and distillation.[17][20]
General Synthesis of N-Aryl-4-morpholinesulfonamides
-
Reaction: Aniline or a substituted aniline is reacted with morpholine-4-sulfonyl chloride in a suitable solvent (e.g., pyridine or dichloromethane).
-
Conditions: The reaction is often carried out at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is worked up by washing with acid and base to remove unreacted starting materials and byproducts. The final product is often purified by recrystallization or column chromatography.
Caption: A general synthetic workflow for N-aryl-4-morpholinesulfonamides.
Conclusion
The amalgamation of the morpholine ring with the sulfonamide pharmacophore has proven to be a highly fruitful strategy in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. This technical guide has provided a comprehensive overview of the anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory potential of this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and synthetic routes. The continued exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of morpholine-containing sulfonamides.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 17. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]
- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
role of chloroaniline sulfonamide derivatives in drug discovery
An In-depth Technical Guide to the Role of Chloroaniline Sulfonamide Derivatives in Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. When incorporated with a chloroaniline moiety, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of chloroaniline sulfonamide derivatives. It details their roles as antibacterial, anticancer, and enzyme-inhibiting agents, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
Sulfonamides, or sulfa drugs, were the first class of synthetic antimicrobial agents to be used systemically, marking a revolution in chemotherapy.[1][2][3] Their discovery opened the door to the development of a multitude of drugs with applications extending far beyond antibacterial therapy.[4][5][6] The general structure, characterized by a sulfonyl group connected to an amine, allows for vast chemical diversification.[7] The introduction of a chloroaniline scaffold can significantly modulate the physicochemical properties and biological activity of the parent sulfonamide, influencing factors like lipophilicity, metabolic stability, and target binding affinity.
Chloroaniline sulfonamide derivatives have demonstrated a broad pharmacological profile, including potent antibacterial, anticancer, and specific enzyme inhibitory activities.[8][9][10] Their versatility makes them a subject of intense research for developing new therapeutic agents to combat antimicrobial resistance and various types of cancer.[4][8][9] This guide will explore the core aspects of their role in drug discovery, from chemical synthesis to biological evaluation.
Synthesis of Chloroaniline Sulfonamide Derivatives
The synthesis of chloroaniline sulfonamide derivatives typically follows a well-established and versatile chemical pathway. The most common method involves a two-step process: the chlorosulfonation of a protected aniline, followed by a condensation reaction with a primary or secondary amine.
A general workflow for the synthesis and subsequent evaluation of these derivatives is outlined below.
Caption: General workflow from synthesis to biological evaluation.
The foundational step often involves the reaction of an aniline derivative with chlorosulfonic acid to yield the corresponding sulfonyl chloride.[3][11] This highly reactive intermediate is then coupled with a diverse range of amines or other nucleophiles to generate the final sulfonamide products.[12][13] The specific reaction conditions, such as solvent and base, can be optimized to improve yields and purity.[13]
Caption: General two-step synthesis of chloroaniline sulfonamides.
Mechanisms of Action and Therapeutic Applications
Antibacterial Activity
The antibacterial action of sulfonamides is primarily due to their role as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][9][14] Bacteria must synthesize folate de novo, as they cannot utilize external sources. Folic acid is a precursor for tetrahydrofolate, a coenzyme essential for the synthesis of nucleotides (purines and thymidine) and therefore DNA and RNA.[9][15] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydropteroic acid and subsequently arresting bacterial growth.[7][14]
Caption: Mechanism of antibacterial action via DHPS inhibition.
The efficacy of these derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: Antibacterial Activity (MIC) of Selected Sulfonamide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| FQ5 | S. aureus | 32 | [15] |
| FQ5 | P. aeruginosa | 16 | [15] |
| FQ5 | E. coli | 16 | [15] |
| FQ5 | B. subtilis | 16 | [15] |
| 1C | E. coli | 50 | [14] |
| 5a | E. coli | 7.81 | [9] |
| 9a | E. coli | 7.81 | [9] |
| 11b | S. aureus | 62.5 |[9] |
Anticancer Activity
Chloroaniline sulfonamide derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[4][8][16] One of the most significant is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[8][17][18]
These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating pH.[17] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they help maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe). This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy. Sulfonamide inhibitors block CA IX/XII activity, leading to intracellular acidification and a less acidic extracellular space, which in turn suppresses tumor growth and survival.[18]
Caption: Anticancer mechanism via inhibition of Carbonic Anhydrase IX.
Other anticancer mechanisms for sulfonamides include cell cycle arrest (often in the G1 phase), disruption of microtubule assembly, and inhibition of tyrosine kinases and matrix metalloproteinases.[8][19]
Table 2: Anticancer Activity (IC₅₀/GI₅₀) of Selected Sulfonamide Derivatives
| Compound | Cell Line | Activity | Value (µM) | Reference |
|---|---|---|---|---|
| YM-1 | MG-U87 (Glioblastoma) | IC₅₀ | 1.154 | [20] |
| 9d | A549 (Lung) | IC₅₀ | 3.81 | [21] |
| 9g | A549 (Lung) | IC₅₀ | 4.317 | [21] |
| 8b | HeLa (Cervical) | GI₅₀ | 7.2 | [22] |
| 8b | MDA-MB231 (Breast) | GI₅₀ | 4.62 | [22] |
| 8b | MCF-7 (Breast) | GI₅₀ | 7.13 | [22] |
| Various | Multiple Lines | GI₅₀ | 0.01 - 0.075 |[18] |
Carbonic Anhydrase Inhibition
Beyond cancer, the inhibition of carbonic anhydrase is a validated therapeutic strategy for other conditions.[17][23] CA inhibitors are used as diuretics and to treat glaucoma, epilepsy, and mountain sickness.[24] The sulfonamide group is the quintessential zinc-binding group for designing CA inhibitors. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, mimicking a transition state of the catalyzed reaction.[17] Different sulfonamide derivatives show varying selectivity for the 16 known human CA isoforms, allowing for the design of drugs with specific therapeutic effects and reduced side effects.[24]
Table 3: Carbonic Anhydrase Inhibition (IC₅₀) of Selected Sulfonamide Derivatives
| Compound | CA Isozyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5a | bCA II | 1.49 | [17] |
| 1e | CA II | < Acetazolamide | [25] |
| 2b | CA II | < Acetazolamide | [25] |
| 3a | CA II | < Acetazolamide | [25] |
| YM-2 | Urease* | 1.90 | [20] |
| FP4 | α-glucosidase* | 129.40 (µg/mL) | [26] |
| FP4 | α-amylase* | 128.90 (µg/mL) | [26] |
*Note: Urease, α-glucosidase, and α-amylase are included to show the broader enzyme inhibitory potential, though they are not carbonic anhydrases.
Structure-Activity Relationship (SAR)
The biological activity of chloroaniline sulfonamides can be fine-tuned by modifying their chemical structure. Structure-Activity Relationship (SAR) studies help elucidate the key structural features required for potency and selectivity.
Caption: Key structure-activity relationships for sulfonamides.
-
N1-Substituent : The nature of the substituent on the sulfonamide nitrogen (N1) is a primary determinant of potency and pharmacokinetic properties. The introduction of various heterocyclic rings has led to potent inhibitors of different enzymes.[2]
-
N4-Amino Group : For classical antibacterial activity, a free para-amino group is considered essential for mimicking PABA.[2] Acylation of this group can create prodrugs that are metabolized in vivo to release the active agent.
-
Aromatic Ring Substitution : The position and nature of substituents on the aniline ring, such as the chloro group, significantly impact activity. These modifications alter the electronic properties and steric profile of the molecule, influencing how it fits into the target's binding pocket.[27] For instance, derivatives with a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group have shown enhanced activity compared to simpler analogs.[27]
Key Experimental Protocols
General Synthesis of N-Substituted Chloroaniline Sulfonamides
This protocol describes a general method for synthesizing sulfonamides from a chloroaniline sulfonyl chloride intermediate.
-
Dissolution : Dissolve the appropriate chloroaniline sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Base Addition : Add a base (e.g., pyridine, triethylamine, or sodium hydride; 1.1-2.0 eq) to the solution and cool in an ice bath (0-5 °C).
-
Amine Addition : Slowly add the desired primary or secondary amine (1.0-1.1 eq) to the stirred reaction mixture.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. If using an organic solvent like DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization : Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[14][28]
In Vitro Antibacterial Assay (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation : Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in medium, no compound) and a negative control (medium only).
-
Incubation : Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][29]
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for measuring CA inhibition.
-
Principle : This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which can be measured spectrophotometrically at 400 nm.
-
Reagents : Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme (e.g., hCA II), a stock solution of the substrate (NPA in acetonitrile), and various concentrations of the sulfonamide inhibitor in DMSO.
-
Procedure : a. In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution (or DMSO for control). b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding the NPA substrate solution to all wells. d. Immediately measure the absorbance at 400 nm over time using a plate reader.
-
Data Analysis : Calculate the rate of NPA hydrolysis for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment : Treat the cells with serial dilutions of the chloroaniline sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration to determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).[20][21]
Conclusion
Chloroaniline sulfonamide derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis allows for the creation of large libraries for screening, and their established mechanisms of action provide a solid foundation for rational drug design. With demonstrated efficacy in combating bacterial infections and various forms of cancer, these derivatives continue to be a fertile ground for the discovery of new lead compounds. Future research will likely focus on optimizing isoform selectivity for enzyme inhibitors to minimize side effects, overcoming resistance mechanisms in both bacteria and cancer cells, and exploring novel therapeutic applications for this privileged chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 12. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
- 21. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 24. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isolation of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine using Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry and process development.
Introduction 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is a substituted aromatic amine containing a sulfonamide moiety. Compounds of this class are common intermediates in the synthesis of pharmacologically active molecules. Due to the presence of a polar sulfonamide group and a basic amine, this compound can exhibit challenging chromatographic behavior, including poor peak shape and strong retention on standard stationary phases. This application note presents a detailed protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography on silica gel. The method employs a ternary gradient system designed to achieve high purity and recovery.
Chemical Properties
-
CAS Number: Not available, but related structures are indexed.
-
Molecular Formula: C₁₀H₁₃ClN₂O₃S[1]
-
Appearance: Typically a solid at room temperature (e.g., pale yellow solid)[3]
Experimental Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography. The primary challenge in purifying polar aromatic amines is their interaction with the acidic surface of silica gel, which can cause peak tailing.[4] To mitigate this, a small amount of a basic modifier (triethylamine) is added to the mobile phase.
1. Materials and Reagents
-
Crude Sample: this compound (synthesized in-house).
-
Stationary Phase: High-purity silica gel, 40-63 µm particle size.
-
Mobile Phase Solvents (HPLC Grade):
-
Solvent A: Heptane
-
Solvent B: Ethyl Acetate
-
Solvent C: Methanol with 1% Triethylamine (v/v)
-
-
Sample Adsorbent: Celite or a small amount of silica gel.
-
Equipment:
-
Automated Flash Chromatography System
-
Pre-packed silica gel column
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Vials for fraction collection
-
2. Column and Sample Preparation
-
Column Selection: Choose a pre-packed silica column size appropriate for the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude material mass to silica gel mass.
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of Celite or silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the resulting powder onto a solid-load cartridge compatible with the flash system. Dry loading is preferred for polar compounds to ensure a narrow injection band and improve resolution.
-
-
Column Equilibration: Equilibrate the silica column with the initial mobile phase composition (100% Solvent A: Heptane) for at least 3-5 column volumes (CV) prior to sample injection.
3. Chromatographic Conditions The separation of sulfonamides and aromatic amines is effectively achieved using a gradient elution method that gradually increases the mobile phase polarity.[5][6][7]
-
Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40 g column).
-
Detection: UV detection at 254 nm and 280 nm.
-
Fraction Size: 20 mL (adjust based on peak volume).
-
Gradient Program:
-
A ternary gradient is employed to finely control the polarity and improve separation from closely eluting impurities. The methanol/triethylamine mixture acts as a strong polar modifier to elute the highly retained compound while ensuring good peak symmetry.[4]
-
| Time (min) | Column Volumes (CV) | % Heptane (A) | % Ethyl Acetate (B) | % Methanol/TEA (C) |
| 0.0 | 0.0 | 90 | 10 | 0 |
| 2.0 | 2.0 | 90 | 10 | 0 |
| 12.0 | 12.0 | 45 | 50 | 5 |
| 15.0 | 15.0 | 45 | 50 | 5 |
| 17.0 | 17.0 | 0 | 90 | 10 |
| 20.0 | 20.0 | 0 | 90 | 10 |
4. Post-Purification
-
Fraction Analysis: Analyze the collected fractions using TLC (e.g., mobile phase of 70:30 Ethyl Acetate:Heptane) to identify those containing the pure product.
-
Pooling and Concentration: Combine the fractions containing the pure compound.
-
Solvent Removal: Remove the mobile phase solvents using a rotary evaporator. Co-evaporate with dichloromethane or methanol to remove residual triethylamine.
-
Drying: Dry the resulting solid under high vacuum to obtain the final purified this compound.
-
Purity Assessment: Determine the final purity via HPLC-UV, LC-MS, and/or ¹H NMR analysis.
Data Presentation
The following table summarizes the representative results for the purification of 1.5 g of crude material.
| Parameter | Value |
| System | Automated Flash Chromatography |
| Stationary Phase | 40 g Pre-packed Silica Column |
| Mobile Phase | A: Heptane, B: Ethyl Acetate, C: MeOH + 1% TEA |
| Crude Sample Load | 1.50 g |
| Initial Purity (by HPLC) | ~75% |
| Elution Volume | ~240-320 mL (Fractions 13-16) |
| Isolated Mass | 1.08 g |
| Yield | 96% (based on theoretical pure compound) |
| Final Purity (by HPLC) | >99% |
Visual Workflow
The purification process follows a logical sequence from crude material to the final, pure compound. This workflow is illustrated below.
Caption: Workflow for the purification of this compound.
The described flash chromatography protocol provides an effective and reproducible method for the high-purity isolation of this compound. The use of a ternary gradient system with a basic modifier successfully overcomes the challenges associated with purifying polar aromatic amines on silica gel, resulting in excellent purity (>99%) and high recovery. This method is suitable for routine purification in a drug discovery or process development setting.
References
- 1. This compound; [abichem.com]
- 2. This compound [m.chemicalbook.com]
- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine as a Key Intermediate in the Synthesis of Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably in the production of Venetoclax. Venetoclax is a first-in-class B-cell lymphoma-2 (Bcl-2) selective inhibitor, a targeted therapy approved for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL). The morpholine-4-sulfonyl phenylamine moiety is a key structural component contributing to the pharmacological activity of the final API. These application notes provide detailed protocols and data for the utilization of this intermediate in the synthesis of Venetoclax, focusing on a convergent large-scale synthesis approach.
Core Application: Intermediate for Venetoclax Synthesis
The synthesis of Venetoclax involves a multi-step process where this compound is a precursor to a key sulfonamide building block. This sulfonamide is then coupled with the core carboxylic acid fragment of Venetoclax to yield the final API. A significant advancement in the large-scale synthesis of Venetoclax is the implementation of a convergent approach, which improves overall yield and efficiency.[1][2][3][4] One of the pivotal reactions in this convergent synthesis is the Buchwald-Hartwig amination, which is employed to construct a key carbon-nitrogen bond.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data for a key step in a convergent synthesis of a Venetoclax precursor, highlighting the efficiency of the Buchwald-Hartwig amination reaction.
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Buchwald-Hartwig Amination | Aryl Bromide, Piperazine derivative | Pd₂(dba)₃, t-BuXPhos, NaOtBu | Toluene | 100 | 16 | 95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of a Key Venetoclax Intermediate via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with a piperazine derivative, a key step in a convergent synthesis of Venetoclax.
Materials:
-
Aryl Bromide (derived from this compound)
-
Piperazine derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add the aryl bromide (1.0 eq), the piperazine derivative (1.2 eq), sodium tert-butoxide (1.5 eq), and t-BuXPhos (0.05 eq).
-
Add anhydrous toluene to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd₂(dba)₃ (0.025 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired intermediate.
Signaling Pathway and Experimental Workflow
Bcl-2 Signaling Pathway and Venetoclax Inhibition
Venetoclax functions by selectively inhibiting the anti-apoptotic protein Bcl-2. In cancer cells, overexpression of Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins like BIM, BAK, and BAX. Venetoclax binds to the BH3-binding groove of Bcl-2, displacing these pro-apoptotic proteins. The freed pro-apoptotic proteins can then initiate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in programmed cell death.
Caption: Bcl-2 signaling pathway and the mechanism of Venetoclax inhibition.
Experimental Workflow for API Synthesis
The general workflow for the synthesis of an API like Venetoclax using an intermediate such as this compound involves a series of well-defined steps, from starting materials to the final purified product.
Caption: General experimental workflow for API synthesis.
References
Application Note: Quantification of 4-Chloroaniline and Its Derivatives Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated analytical method for the quantitative determination of 4-chloroaniline and its related derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 4-chloroaniline is a compound of significant interest in pharmaceutical and chemical industries, often as a starting material, intermediate, or a potential impurity and degradation product.[1][2] The described method provides a reliable and efficient protocol for the separation and quantification of these compounds, ensuring product quality and safety. This document provides detailed experimental protocols, data presentation for key analytical parameters, and a visual representation of the experimental workflow.
Introduction
4-Chloroaniline (4-CA) is a key chemical intermediate used in the synthesis of various products, including pharmaceuticals, dyes, and pesticides. Due to its potential toxicity and carcinogenic nature, its presence as an impurity or degradation product in consumer products and pharmaceutical formulations is strictly regulated.[2][3] Therefore, a sensitive and accurate analytical method for its quantification is crucial for quality control and safety assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[4][5] This application note presents a comprehensive HPLC method for the analysis of 4-chloroaniline and its derivatives.
Experimental Protocols
This section provides a detailed protocol for the sample preparation and HPLC analysis of 4-chloroaniline and its derivatives.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.
-
Reagents: Phosphoric acid, Sodium phosphate monobasic, Triethylamine, and reference standards of 4-chloroaniline and its relevant derivatives.
-
Sample Diluent: A mixture of the initial mobile phase composition is recommended.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standards of 4-chloroaniline and its derivatives in the sample diluent to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solutions with the sample diluent to achieve a series of concentrations for calibration.
-
-
Sample Preparation:
-
For solid samples, accurately weigh approximately 0.5 g of the sample and dissolve it in a suitable solvent mixture, such as 8 mL of water and 2 mL of methanol.[3]
-
For liquid samples, pipette 0.5 mL of the sample and dilute it with a suitable solvent.[3]
-
Vortex the mixture for 2 minutes to ensure complete dissolution.[3]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Sodium Phosphate Monobasic buffer with 0.2% Triethylamine, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient can be optimized. A starting point is 80% A to 20% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 239 nm |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of 4-chloroaniline and its related compounds using RP-HPLC methods.
Table 2: Chromatographic and Validation Data for 4-Chloroaniline and Related Compounds
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 4-Chloroaniline | ~5.5 - 12.7 | 0.05 - 10 | > 0.999 |
| 2-Chloroaniline | ~22.7 | - | - |
| 3-Chloroaniline | ~18.6 | - | - |
| Chlorhexidine | ~5.7 - 16.7 | 0.5 - 21.2 | > 0.999 |
Data compiled from multiple sources for illustrative purposes.[6][7][8][9]
Table 3: Method Sensitivity for 4-Chloroaniline
| Parameter | Typical Value (µg/mL) |
| Limit of Detection (LOD) | 0.02 - 7.5 |
| Limit of Quantification (LOQ) | 0.05 - 10 |
Data compiled from multiple sources for illustrative purposes.[1][7][8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between 4-chloroaniline and its potential sources as an impurity.
Caption: Experimental workflow for the HPLC quantification of 4-chloroaniline.
Caption: Logical relationship of 4-chloroaniline as a potential impurity.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of 4-chloroaniline and its derivatives. The provided protocol, including sample preparation and instrumental conditions, can be readily implemented in a quality control or research laboratory. The method demonstrates good sensitivity and is suitable for the analysis of these compounds in various matrices, ensuring compliance with regulatory requirements and contributing to product quality and safety. Further method validation according to ICH guidelines is recommended before implementation for routine analysis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scirp.org [scirp.org]
- 8. [A study on the simultaneous HPLC determination of chlorhexidine and its impurity 4-chloroaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrphr.org [iosrphr.org]
Application Notes and Protocols for the Preparation of Derivatives from 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. This compound serves as a versatile scaffold for the development of novel molecules with potential therapeutic applications, leveraging the known biological activities of morpholine and sulfonamide moieties.[1][2][3] The protocols outlined below cover N-acylation, N-sulfonylation, N-alkylation, and diazotization followed by azo coupling, providing a foundation for the creation of diverse chemical libraries for screening and drug discovery.
Introduction
The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] Similarly, the sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. The combination of these functionalities in this compound presents a unique starting point for the synthesis of novel compounds with potential activities as enzyme inhibitors or receptor modulators.[2][4][5] The presence of a primary aromatic amine allows for a variety of chemical transformations to introduce diverse functional groups and explore the structure-activity relationships (SAR) of the resulting derivatives.[6][7][8]
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the derivatization of this compound. Note that the yields are hypothetical and will require experimental optimization.
Table 1: N-Acylation Derivatives
| Derivative | R-Group | Acylating Agent | Catalyst/Base | Solvent | Expected Yield (%) |
| Acetamide | -COCH₃ | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 85-95 |
| Benzamide | -COC₆H₅ | Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 80-90 |
| Isobutyramide | -COCH(CH₃)₂ | Isobutyryl Chloride | Pyridine | Tetrahydrofuran (THF) | 80-90 |
Table 2: N-Sulfonylation Derivatives
| Derivative | R-Group | Sulfonylating Agent | Base | Solvent | Expected Yield (%) |
| Benzenesulfonamide | -SO₂C₆H₅ | Benzenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | 75-85 |
| Toluenesulfonamide | -SO₂C₆H₄CH₃ | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | 80-90 |
| Methanesulfonamide | -SO₂CH₃ | Methanesulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | 70-80 |
Table 3: N-Alkylation Derivatives
| Derivative | R-Group | Alkylating Agent | Base | Solvent | Expected Yield (%) |
| N-Methyl | -CH₃ | Methyl Iodide | K₂CO₃ | Acetonitrile | 60-70 |
| N-Ethyl | -CH₂CH₃ | Ethyl Bromide | K₂CO₃ | Acetonitrile | 60-70 |
| N-Benzyl | -CH₂C₆H₅ | Benzyl Bromide | K₂CO₃ | Acetonitrile | 55-65 |
Table 4: Azo Dye Derivatives
| Derivative | Coupling Agent | Reaction Conditions | Expected Product Color | Expected Yield (%) |
| Azo-phenol | Phenol | NaOH, 0-5 °C | Orange-Red | 70-80 |
| Azo-naphthol | 2-Naphthol | NaOH, 0-5 °C | Red | 80-90 |
| Azo-aniline | N,N-Dimethylaniline | HCl, 0-5 °C | Yellow-Orange | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the base (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Characterization:
-
IR (cm⁻¹): Appearance of a strong C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3250-3350 cm⁻¹.
-
¹H NMR: A downfield shift of the aromatic protons and the appearance of a new set of signals corresponding to the acyl group. The N-H proton will appear as a singlet.
-
MS (m/z): A molecular ion peak corresponding to the mass of the acylated product.
Protocol 2: General Procedure for N-Sulfonylation
This protocol outlines the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Sulfonylating agent (e.g., Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC.
-
Dilute the mixture with DCM and wash with 1 M HCl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
Expected Characterization:
-
IR (cm⁻¹): Appearance of characteristic S=O stretching bands around 1330-1360 cm⁻¹ and 1140-1160 cm⁻¹.
-
¹H NMR: Downfield shift of aromatic protons and new signals for the introduced sulfonyl group.
-
MS (m/z): Molecular ion peak corresponding to the sulfonated product.
Protocol 3: General Procedure for N-Alkylation
This protocol details the synthesis of N-alkylated derivatives.
Materials:
-
This compound
-
Alkylating agent (e.g., Methyl Iodide, Ethyl Bromide)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).
-
Add the alkylating agent (1.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Expected Characterization:
-
IR (cm⁻¹): Disappearance or change in the N-H stretching bands.
-
¹H NMR: Appearance of new signals corresponding to the alkyl group, and a change in the integration of the N-H proton signal.
-
MS (m/z): Molecular ion peak corresponding to the alkylated product.
Protocol 4: General Procedure for Diazotization and Azo Coupling
This protocol describes the synthesis of azo dye derivatives.[9][10][11][12][13]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling agent (e.g., Phenol, 2-Naphthol, N,N-Dimethylaniline)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure: Part A: Diazotization
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
Part B: Azo Coupling
-
Dissolve the coupling agent (1.0 eq) in an aqueous NaOH solution (for phenols) or an acidic solution (for anilines) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate will form. Continue stirring for 30-60 minutes in the ice bath.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Expected Characterization:
-
UV-Vis: An absorption maximum in the visible region, characteristic of azo compounds.
-
IR (cm⁻¹): Appearance of an N=N stretching band around 1400-1450 cm⁻¹.
-
¹H NMR: Complex aromatic region showing signals from both aromatic rings.
-
MS (m/z): Molecular ion peak of the azo dye.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of the starting material.
Caption: Hypothetical signaling pathway for a synthesized derivative.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. setpublisher.com [setpublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Diazotisation and coupling reaction | PPTX [slideshare.net]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular processes.[1][2] Their dysregulation through mutation or overexpression is a hallmark of numerous diseases, most notably cancer.[3][4] This has established kinases as one of the most critical classes of drug targets in modern therapeutic development.[5] Small molecule kinase inhibitors have become a cornerstone of targeted therapy, with over 80 agents approved by the FDA.[3][5]
Among the various heterocyclic scaffolds used in kinase inhibitor design, the pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure".[6] This scaffold is synthetically accessible and adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1][6] Its versatility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] Derivatives of this scaffold have led to potent inhibitors of various kinases, including Cyclin-dependent kinase 2 (CDK2), Tropomyosin receptor kinases (Trk), and Phosphoinositide 3-kinases (PI3Ks).[6][7]
These application notes provide a comprehensive guide to the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, focusing on a selective PI3Kδ inhibitor as a case study. Detailed protocols for both chemical synthesis and biological evaluation are provided to guide researchers in the discovery and development of novel kinase-targeted therapeutics.
Target Signaling Pathway: PI3K/AKT/mTOR
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases critical to the PI3K/AKT/mTOR signaling pathway, which governs essential cellular functions like cell proliferation, survival, and migration.[7] The PI3Kδ isoform is highly expressed in immune cells, and its overactivity is implicated in inflammatory diseases and hematological malignancies.[7] Therefore, selective inhibition of PI3Kδ is a promising therapeutic strategy.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[6] Subsequent functionalization at various positions allows for the generation of a diverse library of compounds for biological screening.[6][7]
Caption: General synthetic workflow for pyrazolo[1,a]pyrimidine inhibitors.
Experimental Protocol: Synthesis of a Selective PI3Kδ Inhibitor (Adapted from CPL302253)[7]
This protocol describes a multi-step synthesis to obtain a potent pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide.
-
The reaction typically yields the dihydroxy-heterocycle product with high efficiency (e.g., 89% yield).[7]
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Subject the diol intermediate (1) to a chlorination reaction.
-
Use a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
-
This step converts both hydroxyl groups to chlorides, yielding the dichloro-intermediate (2) (e.g., 61% yield).[7]
Step 3: Selective Substitution of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)
-
Dissolve the dichloro-intermediate (2) in a suitable solvent.
-
Add morpholine as the nucleophile in the presence of a base like potassium carbonate at room temperature.
-
The chlorine atom at the C7 position is significantly more reactive, allowing for selective substitution to yield the key intermediate (3) (e.g., 94% yield).[7]
Step 4: Suzuki Coupling to Synthesize Final Product (e.g., Compound 54 from reference[7])
-
Dissolve the C7-substituted intermediate (3) in a solvent such as 1,2-dimethoxyethane (DME).
-
Add the desired boronic acid pinacol ester (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole).
-
Add an aqueous solution of sodium carbonate (e.g., 2M) and a palladium catalyst, such as tetrakis(triphenylphosphino)palladium(0).
-
Reflux the reaction mixture for approximately 16 hours, monitoring progress by TLC.
-
After completion, perform an aqueous workup and purify the crude product using column chromatography to obtain the final inhibitor.[7]
Biological Activity Data
The inhibitory activity of the synthesized compounds is typically evaluated against a panel of target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (α/δ) |
| CPL302253 (54) [7] | 1000 | 185 | 114 | 2.8 | ~357-fold |
| Idelalisib | 8600 | 560 | 2100 | 19 | ~452-fold |
| Compound 23 [7] | 1000 | 254 | 121 | 3.8 | ~263-fold |
| Compound 45 [7] | 1000 | 158 | 89 | 2.9 | ~345-fold |
| (Data adapted from reference[7]. Idelalisib is an FDA-approved PI3Kδ inhibitor included for comparison.) |
Protocols for Biological Evaluation
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 values of inhibitors by measuring kinase activity.[8] The ADP-Glo™ Kinase Assay is a widely used format that quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.[8][9]
Caption: Workflow for a luminescence-based in vitro kinase assay (ADP-Glo™).
Materials:
-
Target Kinase (e.g., recombinant PI3Kδ)
-
Kinase Substrate (e.g., PIP2)
-
ATP
-
Test Inhibitor (e.g., CPL302253)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[8]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO-only control to each well.[8]
-
Add 2.5 µL of the target kinase diluted in assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.[8]
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
Cell-Based Assay: Cell Proliferation/Viability
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and produce a functional effect.[2] For kinases involved in cell growth, a proliferation assay is used to measure the inhibitor's cellular efficacy.[2]
Materials:
-
Cancer cell line with a dependency on the target kinase pathway (e.g., a leukemia cell line for PI3Kδ).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test Inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT).
-
Sterile, clear-bottom 96-well plates.
Protocol:
-
Cell Seeding:
-
Culture the selected cell line according to standard protocols.
-
Harvest cells and count them to prepare a suspension at a predetermined optimal density (e.g., 5,000 cells/well).
-
Seed 90 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the complete culture medium.
-
Add 10 µL of the diluted inhibitor to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known active compound as a positive control.
-
Incubate the plate for a defined period, typically 72 hours.[2]
-
-
Viability Measurement (Using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well with a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the viability percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design strategies for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scaled-Up Production of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is a key intermediate in pharmaceutical synthesis. Its production requires a robust and scalable process to ensure high purity and yield. These application notes provide a detailed protocol for a multi-step synthesis suitable for scaling up from laboratory to pilot plant production. The synthesis route involves the protection of the amine group of 4-chloroaniline, followed by chlorosulfonylation, reaction with morpholine, and subsequent deprotection to yield the final product. This protocol emphasizes safety, efficiency, and product quality.
Overall Synthesis Pathway
The production of this compound is achieved through a four-step process:
-
Acetylation: Protection of the amino group of 4-chloroaniline.
-
Chlorosulfonylation: Introduction of the sulfonyl chloride group onto the aromatic ring.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with morpholine.
-
Deprotection: Removal of the acetyl protecting group to yield the final amine.
Experimental Protocols
Step 1: Acetylation of 4-Chloroaniline
Objective: To protect the amino group of 4-chloroaniline as an acetamide to prevent side reactions during chlorosulfonylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloroaniline | Reagent | Sigma-Aldrich | |
| Acetic Anhydride | ACS Grade | Fisher Scientific | |
| Dichloromethane (DCM) | HPLC Grade | VWR | |
| Triethylamine | Reagent | Sigma-Aldrich | |
| Deionized Water | |||
| Brine (Saturated NaCl) | |||
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Equipment:
-
10 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and condenser
-
Addition Funnel
-
Heating/Cooling Circulator
-
Rotary Evaporator
-
Filtration apparatus
Protocol:
-
Charge the 10 L reactor with 4-chloroaniline (1.0 kg, 7.84 mol) and dichloromethane (5 L).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0-5 °C using the cooling circulator.
-
Slowly add triethylamine (1.2 L, 8.62 mol) via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Add acetic anhydride (0.87 L, 9.41 mol) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 2 L of deionized water.
-
Separate the organic layer and wash with 1 M HCl (2 x 1 L), followed by saturated sodium bicarbonate solution (2 x 1 L), and finally brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-chlorophenyl)acetamide as a solid.
Expected Yield: 1.25 kg (94%)
Step 2: Chlorosulfonylation of N-(4-chlorophenyl)acetamide
Objective: To introduce a sulfonyl chloride group at the position ortho to the amino group.
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| N-(4-chlorophenyl)acetamide | From Step 1 | |
| Chlorosulfonic Acid | Reagent | Handle with extreme caution in a fume hood |
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and gas scrubber
-
Addition Funnel
-
Heating/Cooling Circulator
Protocol:
-
In a well-ventilated fume hood, charge the 20 L reactor with chlorosulfonic acid (4.0 L, 60.3 mol).
-
Cool the acid to 0-5 °C.
-
Slowly add N-(4-chlorophenyl)acetamide (1.0 kg, 5.89 mol) in portions over 2 hours, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved and should be directed to a scrubber.[1]
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 60 °C for 3 hours.
-
Monitor the reaction by quenching a small aliquot and analyzing by NMR.
-
Once complete, cool the reaction mixture back to room temperature.
-
In a separate vessel, prepare a mixture of crushed ice and water (15 kg).
-
Slowly and carefully pour the reaction mixture onto the ice/water slurry with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4-acetamido-2-chlorobenzene-1-sulfonyl chloride.
Expected Yield: 1.35 kg (85%)
Step 3: Sulfonamide Formation
Objective: To react the sulfonyl chloride with morpholine to form the desired sulfonamide.
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| 4-acetamido-2-chlorobenzene-1-sulfonyl chloride | From Step 2 | |
| Morpholine | Reagent | |
| Dichloromethane (DCM) | HPLC Grade | |
| Pyridine | Reagent | Base and catalyst |
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer and temperature probe
-
Addition Funnel
-
Heating/Cooling Circulator
Protocol:
-
Charge the reactor with 4-acetamido-2-chlorobenzene-1-sulfonyl chloride (1.0 kg, 3.73 mol) and dichloromethane (8 L).
-
Cool the mixture to 0-5 °C.
-
In a separate flask, dissolve morpholine (0.72 kg, 8.21 mol) and pyridine (0.33 kg, 4.10 mol) in DCM (2 L).
-
Slowly add the morpholine/pyridine solution to the reactor over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 2 L), deionized water (2 L), and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-chloro-2-(morpholinosulfonyl)phenyl)acetamide.
Expected Yield: 1.1 kg (92%)
Step 4: Deprotection (Hydrolysis)
Objective: To remove the acetyl group to yield the final product.
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| N-(5-chloro-2-(morpholinosulfonyl)phenyl)acetamide | From Step 3 | |
| Ethanol | Reagent | |
| Hydrochloric Acid (conc.) | ACS Grade | |
| Sodium Hydroxide Solution (50%) | For neutralization |
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and condenser
-
Heating/Cooling Circulator
-
Filtration apparatus
Protocol:
-
Charge the reactor with N-(5-chloro-2-(morpholinosulfonyl)phenyl)acetamide (1.0 kg, 3.12 mol), ethanol (5 L), and concentrated hydrochloric acid (2.5 L).
-
Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the mixture by adding 50% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate.
-
Cool the slurry to 0-5 °C and stir for 1 hour to maximize precipitation.
-
Filter the solid product and wash with cold deionized water (3 x 1 L).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 0.8 kg (93%)
Data Presentation
Table 1: Summary of Reagents and Yields for a 1 kg Scale Production of 4-Chloroaniline
| Step | Starting Material | Mass (kg) | Moles (mol) | Product | Expected Yield (kg) | Molar Yield (%) |
| 1 | 4-Chloroaniline | 1.0 | 7.84 | N-(4-chlorophenyl)acetamide | 1.25 | 94 |
| 2 | N-(4-chlorophenyl)acetamide | 1.0 | 5.89 | 4-acetamido-2-chlorobenzene-1-sulfonyl chloride | 1.35 | 85 |
| 3 | 4-acetamido-2-chlorobenzene-1-sulfonyl chloride | 1.0 | 3.73 | N-(5-chloro-2-(morpholinosulfonyl)phenyl)acetamide | 1.1 | 92 |
| 4 | N-(5-chloro-2-(morpholinosulfonyl)phenyl)acetamide | 1.0 | 3.12 | This compound | 0.8 | 93 |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the scaled-up production of this compound.
Safety Considerations
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. All operations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Hydrogen Chloride Gas: The chlorosulfonylation step evolves significant amounts of HCl gas. The reactor must be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the acidic gas.
-
Exothermic Reactions: The acetylation, chlorosulfonylation, and neutralization steps are exothermic. Proper cooling and slow addition of reagents are critical to maintain temperature control and prevent runaway reactions.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, lab coats, and gloves. All solvents should be handled in well-ventilated areas.
References
Application Note: A Robust GC-MS Method for the Quantification of Morpholine and its Derivatives in Pharmaceutical and Food Matrices
Introduction
Morpholine and its derivatives are versatile organic compounds integral to various industrial applications, including their use as corrosion inhibitors, emulsifiers, and key chemical intermediates in drug synthesis.[1] Given their potential for migration into pharmaceuticals and food products, the development of sensitive and reliable analytical methods for their detection and quantification is paramount for quality control and safety assessment.[1][2] Direct analysis of morpholine by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its high polarity.[1] This application note presents a detailed protocol for the determination of morpholine in diverse matrices, employing a well-established derivatization technique to enhance volatility and ensure high sensitivity and accuracy.[1][3]
Principle
To overcome the challenges of analyzing polar morpholine, a derivatization step is employed. Morpholine, a secondary amine, readily reacts with sodium nitrite under acidic conditions to form N-nitrosomorpholine (NMOR).[3][4][5] This derivative is significantly more volatile and stable, making it highly suitable for separation and detection by GC-MS.[3] The method's sensitivity is dramatically increased, with reports showing it to be approximately 65 times more sensitive than direct injection.[3]
Quantitative Data Summary
The following table summarizes the performance of the GC-MS method for morpholine determination across various studies and matrices. This data highlights the method's reliability, sensitivity, and broad applicability.
| Parameter | Apple Juice[3][4] | Apple & Citrus Peel/Pulp[6] | Ibuprofen[3][4] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg | 10 - 500 µg/L |
| Correlation Coefficient (R²) | > 0.999 | > 0.9999 | > 0.999 |
| Limit of Detection (LOD) | 7.3 µg/L | 1.3 - 3.3 µg/kg | 7.3 µg/L |
| Limit of Quantification (LOQ) | 24.4 µg/L | 4.1 - 10.1 µg/kg | 24.4 µg/L |
| Spiked Recovery Rate (%) | 94.3 - 109.0% | 88.6 - 107.2% | 96.0 - 107.9% |
| Intra-day Precision (RSD%) | 2.0 - 4.4% | 1.4 - 9.4% | 2.0 - 4.4% |
| Inter-day Precision (RSD%) | 3.3 - 7.0% | 1.5 - 2.8% | 3.3 - 7.0% |
Experimental Protocols
Reagents and Materials
-
Morpholine standard (Analytical grade)
-
Sodium Nitrite (NaNO₂), Saturated Solution
-
Hydrochloric Acid (HCl), 0.05 M
-
Dichloromethane (CH₂Cl₂), GC grade
-
Purified Water
-
Syringe filters, 0.22 µm
-
Autosampler vials, amber glass, 2 mL
Sample Preparation
The sample preparation procedure should be adapted based on the matrix.
-
Aqueous/Liquid Samples (e.g., Juices, Drug Solutions):
-
Solid Samples (e.g., Drug Granules):
-
Solid Samples with High Lipid Content (e.g., Fruit Peels):
Derivatization to N-Nitrosomorpholine (NMOR)
-
Transfer 2.0 mL of the prepared sample extract into a glass test tube.[6]
-
Add 200 µL of 0.05 M HCl to adjust the pH to approximately 1.5, which is optimal for the reaction.[6][8]
-
Add 200 µL of saturated sodium nitrite solution.[3]
-
Heat the mixture in a heating block at 40°C for 5 minutes.[6][7]
Liquid-Liquid Extraction (LLE)
-
Add 0.5 mL of dichloromethane to the cooled, derivatized solution.[1][6]
-
Vortex the mixture for 1 minute to extract the N-nitrosomorpholine into the organic phase.[1][6]
-
Allow the layers to stand and separate for 10 minutes.[1][6]
-
Carefully transfer the lower organic layer (dichloromethane) into a clean tube.
-
Filter the organic extract through a 0.22 µm filter into an amber autosampler vial for GC-MS analysis.[1][6]
GC-MS Instrumental Parameters
Optimal parameters may vary by instrument, but the following provides a validated starting point.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent[3][6] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent[3][6] |
| GC Column | DB-1701, 30 m x 0.25 mm ID, 0.25 µm film[6][8] |
| Injection Volume | 1 µL[3][6] |
| Injector Temperature | 250 °C[3][6] |
| Split Ratio | 1:7[3][6] |
| Carrier Gas | Helium, constant flow at 2.0 mL/min[3] |
| Oven Program | Initial 100°C (hold 4 min), ramp 10°C/min to 120°C (hold 3 min), ramp 20°C/min to 250°C (hold 5 min)[3][6] |
| Ionization Mode | Electron Impact (EI) at 70 eV[3] |
| MS Source Temp. | 230 °C[3] |
| MS Quadrupole Temp. | 150 °C[3] |
| Transfer Line Temp. | 280 °C[3] |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Quantifier/Qualifier Ions | m/z 116.1 (Quantifier), m/z 86.1 (Qualifier)[1][3] |
Workflow and Biological Context
The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This structured approach ensures reproducibility and reliable results.
For drug development professionals, the analysis of morpholine-containing compounds is critical, as the morpholine scaffold is a key component in many biologically active molecules. For instance, numerous derivatives are under investigation as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth and is often dysregulated in cancer.[7]
Conclusion
The GC-MS method detailed in this note, based on the derivatization of morpholine to N-nitrosomorpholine, provides a simple, rapid, sensitive, and low-cost approach for the quantification of morpholine in complex matrices such as fruit juices, fruit components, and pharmaceutical drugs.[3][4] The method demonstrates excellent accuracy and precision, making it a highly reliable tool for quality control in the food and pharmaceutical industries, as well as a valuable technique for researchers in drug development.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is a synthetic organic compound featuring a core phenylamine structure substituted with both a chlorine atom and a morpholine-4-sulfonyl group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry. The morpholine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the sulfonamide group is a key feature in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The presence of a chlorine atom can further modulate the compound's electronic properties and metabolic stability.
These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, with a focus on its role as a scaffold for the development of kinase inhibitors. Detailed protocols for a proposed synthesis and relevant biological assays are included, along with visualizations of key pathways and workflows.
Potential Applications in Medicinal Chemistry
Based on the structural features and the biological activities of analogous compounds, this compound is a promising scaffold for the development of inhibitors targeting various protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway.[2][3][4][5][6] The dysregulation of this pathway is a hallmark of many cancers, making it a critical target for novel therapeutics.[2][4][5]
Derivatives of 4-(phenylsulfonyl)morpholine have demonstrated potent anticancer activity. For instance, the compound GL24, a derivative, has shown significant inhibitory effects against the triple-negative breast cancer cell line MDA-MB-231. This suggests that the core structure of this compound could be a valuable starting point for the design of new anticancer agents.
Data Presentation
| Compound | Target Cell Line | Assay | IC50 (µM) |
| GL24 (a 4-(phenylsulfonyl)morpholine derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | 0.90 |
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed multi-step synthesis protocol for this compound, based on established synthetic methodologies for related compounds.[7][8][9]
Step 1: Chlorosulfonation of 2,4-dichloro-1-nitrobenzene
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Reagents: Add 2,4-dichloro-1-nitrobenzene (1 equivalent) to the flask.
-
Reaction: Cool the flask in an ice bath to 0°C. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 4-chloro-5-nitro-2-(chlorosulfonyl)benzene, will precipitate.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Sulfonamidation with Morpholine
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloro-5-nitro-2-(chlorosulfonyl)benzene (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Reagents: Add morpholine (2.2 equivalents) and a base such as triethylamine (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting 4-(2-chloro-5-nitrophenylsulfonyl)morpholine by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-(2-chloro-5-nitrophenylsulfonyl)morpholine (1 equivalent) in a solvent mixture of ethanol and water.
-
Reagents: Add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux (70-80°C) for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Filter the hot reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory activity of this compound against a specific kinase, for example, PI3Kα.
-
Materials:
-
Purified recombinant human PI3Kα enzyme.
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
-
Test compound (this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the PI3Kα enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for evaluating kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
Application Notes: Synthesis and Utility of Morpholine-Bearing Quinoline Derivatives
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to improve the yield and purity of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine synthesis.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 4-chloroaniline. The first step involves the chlorosulfonation of 4-chloroaniline to produce the key intermediate, 2-chloro-5-aminobenzene-1-sulfonyl chloride. This intermediate is then reacted with morpholine to yield the final product.
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-aminobenzene-1-sulfonyl chloride (Intermediate)
This protocol is based on standard chlorosulfonation procedures for anilines.
-
Preparation : In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Addition : Carefully add chlorosulfonic acid (5.0 eq.) to the flask and cool the flask to 0-5°C using an ice-water bath.
-
Reaction : Slowly add 4-chloroaniline (1.0 eq.) portion-wise to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Heating : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain for 2-3 hours until the evolution of HCl gas subsides.
-
Quenching : Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation : The solid precipitate is collected by vacuum filtration.
-
Washing and Drying : Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid product under vacuum at 40°C to yield 2-chloro-5-aminobenzene-1-sulfonyl chloride. The crude product is often used directly in the next step due to its instability.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the reaction of the sulfonyl chloride intermediate with morpholine.
-
Preparation : To a 250 mL round-bottom flask, add the crude 2-chloro-5-aminobenzene-1-sulfonyl chloride (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base and Nucleophile : Add a non-nucleophilic base like triethylamine (2.2 eq.) to the suspension and cool the mixture to 0-5°C.
-
Reaction : Add morpholine (1.1 eq.) dropwise via a syringe while maintaining the temperature below 10°C.
-
Stirring : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, wash the mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Q: My yield for the first step (chlorosulfonation) is very low. What could be the cause?
A: Low yields in this step are often due to two main factors:
-
Hydrolysis of the Sulfonyl Chloride Intermediate : The product, 2-chloro-5-aminobenzene-1-sulfonyl chloride, is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. After quenching the reaction on ice, the product should be filtered and dried as quickly as possible.
-
Improper Temperature Control : The reaction between 4-chloroaniline and chlorosulfonic acid is highly exothermic. If the temperature rises significantly above 10°C during the addition, it can lead to the formation of unwanted side products and degradation of the starting material.
Q: I am observing multiple spots on my TLC after the second step, even after a long reaction time. What is happening?
A: This suggests either side reactions or incomplete conversion.
-
Incomplete Reaction : Verify the quality of your sulfonyl chloride intermediate. If it has partially hydrolyzed, it will not react with morpholine. It is best to use the intermediate immediately after preparation.
-
Side Products : The primary amine of the starting material can potentially react. While the reaction with morpholine is generally faster, using a slight excess of morpholine (1.1-1.2 eq.) and ensuring efficient stirring can help drive the desired reaction to completion. Also, confirm that the correct amount of base was used to neutralize the HCl generated.
Q: The final product is difficult to purify and appears as a sticky oil instead of a solid. What should I do?
A: This is a common purification challenge.
-
Inadequate Work-up : Ensure the reaction mixture is thoroughly washed to remove salts (e.g., triethylamine hydrochloride) and unreacted morpholine, which can interfere with crystallization.
-
Recrystallization Solvent : The choice of solvent is critical. Try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of hot ethanol or isopropanol and slowly add water until turbidity persists. Cooling this mixture slowly should induce crystallization.
-
Column Chromatography : If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
Yield Optimization Data
Optimizing reaction parameters is crucial for maximizing yield. The following tables present illustrative data on how different conditions can affect the outcome of each step.
Table 1: Effect of Temperature on Step 1 (Chlorosulfonation) Yield
| Entry | Temperature during Aniline Addition (°C) | Reaction Temperature (°C) | Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1 | 0-5 | 65 | 3 | 85 | 92 |
| 2 | 15-20 | 65 | 3 | 68 | 75 |
| 3 | 0-5 | 85 | 3 | 79 | 80 (more isomers) |
| 4 | 0-5 | 50 | 5 | 75 (incomplete) | 90 |
Table 2: Effect of Solvent and Base on Step 2 (Sulfonamide Formation) Yield
| Entry | Solvent | Base (eq.) | Time (h) | Isolated Yield (%) | Purity by HPLC (%) |
| 1 | DCM | Triethylamine (2.2) | 5 | 92 | 98 |
| 2 | THF | Triethylamine (2.2) | 5 | 88 | 97 |
| 3 | DCM | Pyridine (2.2) | 8 | 75 | 95 |
| 4 | DCM | Triethylamine (1.1) | 5 | 55 (incomplete) | 96 |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for this synthesis? A1: This synthesis involves hazardous reagents. Chlorosulfonic acid reacts violently with water and is highly corrosive. All operations should be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction also produces HCl gas, which must be trapped.
Q2: How can I confirm the identity and purity of my final product? A2: Standard analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight ([M+H]⁺ at approx. 277.05 m/z).
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.
-
Melting Point : A sharp melting point range indicates high purity.
Q3: Can I use a different base in the second step? A3: Yes, but with caution. A non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is recommended. Using a nucleophilic base like pyridine can lead to side reactions with the sulfonyl chloride. Inorganic bases like potassium carbonate can also be used, but they often have poor solubility in organic solvents, leading to slower reaction rates.
Q4: My sulfonyl chloride intermediate is a dark, tarry substance. Can I still use it? A4: A dark color often indicates decomposition or the presence of impurities from side reactions, likely due to overheating during the chlorosulfonation step. While you can attempt to proceed, the yield of the subsequent step will likely be very low. It is highly recommended to repeat the first step with better temperature control to obtain a solid, off-white to light brown intermediate.
Technical Support Center: Troubleshooting Side Reactions in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during sulfonamide synthesis. The following information is designed to help you optimize your reaction conditions, maximize your yield of the desired product, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in sulfonamide synthesis when using sulfonyl chlorides?
A1: The primary side reactions include:
-
Di-sulfonylation: When using a primary amine, both N-H bonds can react with the sulfonyl chloride to form a di-sulfonylated byproduct, R-N(SO₂R')₂.[1]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.
-
Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to produce a sulfonate ester.
Q2: I'm observing a significant amount of a di-sulfonylated byproduct. What are the most likely causes?
A2: The formation of a di-sulfonylated product is a common issue, primarily caused by:
-
Incorrect Stoichiometry: Using an excess of the sulfonylating agent is the most frequent reason for di-sulfonylation.
-
Rapid Addition of Reagents: Adding the sulfonyl chloride solution too quickly creates localized high concentrations, favoring the second sulfonylation.[2]
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.
-
Inappropriate Base: The choice and amount of base can influence the deprotonation of the initially formed mono-sulfonamide, making it more susceptible to a second sulfonylation.
Q3: My reaction yield is low, and I suspect hydrolysis of my sulfonyl chloride. How can I prevent this?
A3: To minimize hydrolysis of the sulfonyl chloride:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Dry Reagents: Dry the amine and any base (e.g., triethylamine, pyridine) over a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Fresh Sulfonyl Chloride: Use freshly prepared or recently purified sulfonyl chloride, as it can degrade upon storage.
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylated Byproduct
This is a frequent challenge when working with primary amines. The key is to control the reaction conditions to favor mono-sulfonylation.
Troubleshooting Workflow:
A workflow for troubleshooting and resolving di-sulfonylation issues.
Detailed Steps:
-
Adjust Stoichiometry and Addition Rate:
-
Action: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1]
-
Protocol: Dissolve the primary amine and base in your chosen solvent. Cool the mixture to 0 °C. Add the sulfonyl chloride dropwise, either neat or as a solution in the same solvent, over a prolonged period (e.g., 30-60 minutes). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[2]
-
-
Modify Base Conditions:
-
Action: The base neutralizes the HCl byproduct. However, a strong base in excess can readily deprotonate the mono-sulfonamide, facilitating the second sulfonylation.
-
Protocol: Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of stronger, non-hindered bases like triethylamine. Use the minimum amount of base necessary to neutralize the acid generated.
-
-
Lower Reaction Temperature:
-
Action: Lowering the temperature reduces the rate of both the desired and undesired reactions but often has a more pronounced effect on the side reaction.
-
Protocol: Run the reaction at 0 °C or even lower (e.g., -20 °C to -78 °C). Allow the reaction to warm slowly to room temperature only after the addition of the sulfonyl chloride is complete.
-
Issue 2: Low Yield Due to Sulfonyl Chloride Hydrolysis
The presence of water in the reaction mixture leads to the formation of the corresponding sulfonic acid, which is unreactive and can complicate purification.
Troubleshooting Workflow:
A workflow to prevent sulfonyl chloride hydrolysis.
Detailed Steps:
-
Ensure Anhydrous Conditions:
-
Action: Meticulously dry all glassware in an oven before use.
-
Protocol: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).
-
-
Check Reagent Purity:
-
Action: Use fresh bottles of sulfonyl chloride and amines.
-
Protocol: If necessary, purify the amine and base by distillation. Ensure any solid reagents are properly dried.
-
-
Use Inert Atmosphere:
-
Action: Exclude atmospheric moisture from the reaction.
-
Protocol: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon using a balloon or a Schlenk line.
-
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the impact of various reaction parameters on the formation of mono-sulfonamide, di-sulfonamide, and sulfonic acid byproduct.
| Parameter | Condition | Mono-sulfonamide (Desired) | Di-sulfonamide (Byproduct) | Sulfonic Acid (Byproduct) | Rationale |
| Stoichiometry | Amine : SO₂Cl (1.1 : 1) | High | Low | - | Limits the availability of the sulfonylating agent for the second reaction.[1] |
| Amine : SO₂Cl (1 : 1.5) | Low | High | - | Excess sulfonyl chloride drives the reaction towards di-sulfonylation. | |
| Temperature | 0 °C to Room Temp | High | Low | - | Lower temperature reduces the rate of the second sulfonylation.[2] |
| > 50 °C | Lower | Higher | - | Higher temperature provides enough energy to overcome the activation barrier for the second sulfonylation. | |
| Base | Pyridine (weaker base) | High | Low | - | Less effective at deprotonating the mono-sulfonamide, thus inhibiting the second sulfonylation. |
| Triethylamine (stronger base) | Lower | Higher | - | More readily deprotonates the mono-sulfonamide, promoting the second sulfonylation. | |
| Solvent | Anhydrous Aprotic (DCM, THF) | High | - | Low | Minimizes the hydrolysis of the sulfonyl chloride. |
| Protic or Wet Solvent | Low | - | High | Water or other protic solvents will readily react with the sulfonyl chloride. | |
| Rate of Addition | Slow (dropwise over 30-60 min) | High | Low | - | Maintains a low concentration of sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[2] |
| Fast (added all at once) | Lower | Higher | - | Creates localized high concentrations of sulfonyl chloride, increasing the likelihood of di-sulfonylation. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Primary amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.1 mmol) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add pyridine (2.0 mmol) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting amine is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ns-Protection of a Primary Amine
For particularly challenging substrates prone to di-sulfonylation, protection of the primary amine with an o-nitrobenzenesulfonyl (Ns) group can be an effective strategy.
Materials:
-
Primary amine (1.0 eq.)
-
o-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq.)
-
Pyridine (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (2.0 eq.) to the solution.
-
Slowly add o-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting Ns-protected amine can then be used in subsequent reactions, and the Ns-group can be removed later under mild conditions.[2]
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the competing pathways for mono- and di-sulfonylation of a primary amine. The key to selective mono-sulfonylation is to favor the "Desired Pathway" and suppress the "Undesired Pathway."
Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).
References
Technical Support Center: Purification of Crude 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound?
A1: Based on the common synthetic route, which involves the chlorosulfonation of o-chloronitrobenzene, reaction with morpholine, and subsequent reduction of the nitro group, the following impurities may be present in your crude product:
-
Starting Materials: Unreacted o-chloronitrobenzene and morpholine.
-
Intermediates: Residual 4-chloro-3-nitrobenzene sulfonyl chloride and 4-chloro-3-(morpholine-4-sulfonyl)-nitrobenzene.
-
Byproducts:
-
Isomers formed during the chlorosulfonation of o-chloronitrobenzene.
-
Di-sulfonated products.
-
Byproducts from incomplete reduction of the nitro group.
-
Hydrolyzed sulfonyl chloride (sulfonic acid).
-
Q2: My crude product is a dark-colored oil or a sticky solid. What is the likely cause?
A2: The presence of colored impurities, often arising from side reactions during the synthesis or thermal decomposition, can result in a dark oil or sticky solid. Residual solvents and unreacted starting materials can also contribute to this issue by lowering the melting point of the final product.
Q3: How can I remove unreacted morpholine from my crude product?
A3: An acidic wash is an effective method for removing residual morpholine. Dissolve your crude product in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic solution with a diluted aqueous acid solution (e.g., 1 M HCl). The basic morpholine will be protonated and partition into the aqueous layer, which can then be separated.
Q4: I am observing a low yield after my purification process. What could be the reason?
A4: Low yields can result from several factors. During recrystallization, using an excessive amount of solvent or not allowing for sufficient cooling time can lead to a significant loss of product in the mother liquor. In column chromatography, poor separation between the product and impurities can lead to mixed fractions and a lower yield of the pure compound. Additionally, the product itself might have some solubility in the aqueous washes during an extraction procedure, leading to losses.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for success.
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent. | The polarity of the solvent may not be suitable for dissolving the compound. Experiment with solvents of different polarities. For sulfonamides, alcoholic solvents like ethanol and isopropanol are often good choices. |
| Insufficient solvent volume. | Add small portions of hot solvent until the compound fully dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield. |
Problem: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal formation. |
| Presence of impurities. | If the problem persists, consider performing a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
Problem: Poor recovery of the purified product.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal precipitation. |
| Crystals were filtered before crystallization was complete. | Observe the flask for crystal formation. If crystallization is slow, try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives a good separation between your product and the impurities. A common starting point for compounds of this type is a gradient of ethyl acetate in hexanes. |
| Column overloading. | Too much crude material was loaded onto the column. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). |
| Sample band was too broad. | Dissolve the crude product in a minimal amount of the initial mobile phase solvent before loading it onto the column to ensure a narrow starting band. |
Problem: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. |
| Compound is strongly adsorbed to the silica gel. | If the compound has a basic amine group, it may interact strongly with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). |
Data Presentation
The following tables summarize suggested starting conditions for the purification of this compound. These are general recommendations and may require optimization based on the specific impurity profile of your crude material.
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Low | High | A good starting choice for single-solvent recrystallization. |
| Isopropanol | Low | High | Often provides high-purity crystals for sulfonamides. |
| Ethyl Acetate | Moderate | High | Can be effective, may require a co-solvent like hexanes to induce precipitation. |
| Toluene | Low | High | Can be a good choice for aromatic compounds. |
| Water | Insoluble | Insoluble | Not suitable as a primary recrystallization solvent. |
Table 2: Typical Column Chromatography Conditions
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal gradient should be determined by TLC analysis. |
| Elution Order | Less polar impurities will elute first, followed by this compound, and then more polar impurities. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm). |
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities prior to final purification by recrystallization or column chromatography.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10 mL of ethyl acetate per gram of crude material).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). This step will remove basic impurities like residual morpholine. Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove acidic impurities such as hydrolyzed sulfonyl chloride. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: To maximize the yield of crystals, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Visualizations
optimizing reaction conditions for the sulfonation of 4-chloroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the sulfonation of 4-chloroaniline. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of 4-chloroaniline?
A1: The primary product of the monosulfonation of 4-chloroaniline is typically 2-amino-5-chlorobenzenesulfonic acid (also known as 4-chloroaniline-2-sulfonic acid). The amino group is a strong activating group and directs the incoming sulfonic acid group to the ortho and para positions. Since the para position is occupied by the chloro group, the sulfonation primarily occurs at the ortho position.
Q2: What are the common sulfonating agents used for this reaction?
A2: Common sulfonating agents for aromatic amines include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), and chlorosulfonic acid (ClSO₃H).[1] The choice of agent can influence the reaction rate and the formation of byproducts.
Q3: What is the general mechanism for the sulfonation of 4-chloroaniline?
A3: The sulfonation of 4-chloroaniline is an electrophilic aromatic substitution reaction. The sulfonating agent generates an electrophile (typically SO₃ or HSO₃⁺), which is then attacked by the electron-rich aromatic ring of 4-chloroaniline. The amino group activates the ring, directing the substitution to the ortho position.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material, 4-chloroaniline.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the sulfonation of 4-chloroaniline.
Caption: General experimental workflow for the sulfonation of 4-chloroaniline.
Optimizing Reaction Conditions
The yield and purity of the sulfonated product are highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can be optimized.
Table 1: Effect of Sulfonating Agent on Reaction Conditions
| Sulfonating Agent | Typical Temperature Range (°C) | Reaction Time (hours) | Key Considerations |
| Concentrated H₂SO₄ | 160 - 190 | 2 - 4 | High temperatures are generally required. Can lead to charring if not controlled. |
| Fuming H₂SO₄ (Oleum) | 65 - 160 | 2 - 5 | More reactive than concentrated H₂SO₄. Allows for lower reaction temperatures. The concentration of SO₃ is a critical parameter.[2] |
| Chlorosulfonic Acid | 40 - 195 | 1 - 3 | A two-stage reaction is often employed, with an initial low-temperature stage followed by a high-temperature stage.[1][3] |
Table 2: Illustrative Reaction Conditions from Literature
| Starting Material | Sulfonating Agent | Temperature (°C) | Time (h) | Product | Yield | Reference |
| 4-Chloroaniline | 100% H₂SO₄ then 66% Oleum | 65-70 then 160 | 2 then 3 | 4-Chloroaniline-2,5-disulfonic acid | Not specified | [2] |
| 2,5-Dichloroaniline | Chlorosulfonic Acid | 190-195 | 1 | 2,5-Dichloroaniline-4-sulfonic acid | 97.7% | [3] |
| 2-Chloroaniline | Chlorosulfonic Acid | ~40 then 190-195 | 1 then 1.5-2 | 4-Amino-3-chlorobenzenesulfonic acid | High (implied) | [1] |
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonation of 4-chloroaniline.
Q: My reaction has resulted in a low yield of the desired product. What are the possible causes and solutions?
A: Low yields can be attributed to several factors:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The sulfonation of chloroanilines often requires high temperatures to proceed to completion.[3]
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction using TLC or HPLC until the starting material is consumed.
-
-
Substrate Protonation:
-
Cause: In a highly acidic medium, the amino group of 4-chloroaniline can be protonated, forming an anilinium ion. This deactivates the aromatic ring towards electrophilic substitution.
-
Solution: While unavoidable in strong acids, ensuring a sufficiently high reaction temperature can help overcome the deactivation.
-
-
Hydrolysis of Sulfonating Agent:
-
Cause: Presence of moisture in the reactants or glassware.
-
Solution: Use anhydrous reagents and thoroughly dry all glassware before use.
-
Q: I am observing the formation of significant byproducts. How can I minimize them?
A: Byproduct formation is a common challenge. Here are some strategies to mitigate it:
-
Di-sulfonation:
-
Cause: Use of a large excess of the sulfonating agent or excessively harsh reaction conditions (high temperature or long reaction time).
-
Solution: Carefully control the stoichiometry of the sulfonating agent. A molar ratio of 1:1 to 1:1.2 (4-chloroaniline:sulfonating agent) is a good starting point for monosulfonation.
-
-
Charring/Darkening of the Reaction Mixture:
-
Cause: The reaction temperature is too high, leading to decomposition of the starting material or product.[4]
-
Solution: Maintain a controlled and uniform temperature. For highly exothermic reactions, ensure efficient stirring and consider adding the sulfonating agent portion-wise or using a dropping funnel for slow addition with external cooling.
-
-
Formation of Isomeric Byproducts:
-
Cause: While the primary product is 2-amino-5-chlorobenzenesulfonic acid, some formation of 2-amino-3-chlorobenzenesulfonic acid may occur. The regioselectivity can be influenced by the sulfonating agent and reaction temperature.
-
Solution: Optimization of the reaction temperature is key. Lower temperatures may favor the formation of one isomer over another, although this can also lead to a slower reaction rate.
-
Q: I am having difficulty purifying the final product. What are the recommended procedures?
A: The purification of aminobenzenesulfonic acids can be challenging due to their zwitterionic nature and solubility in aqueous media.
-
Isolation:
-
Procedure: After quenching the reaction mixture on ice, the product can often be precipitated by neutralizing the solution with a base (e.g., sodium hydroxide) to form the sodium salt, which may be less soluble.[1] The free sulfonic acid can then be regenerated by acidification.
-
-
Recrystallization:
-
Procedure: The crude product can be purified by recrystallization from hot water. The solubility of aminobenzenesulfonic acids often increases significantly with temperature.
-
Troubleshooting Decision Tree
This diagram provides a logical guide to troubleshooting common experimental issues.
Caption: A decision tree for troubleshooting the sulfonation of 4-chloroaniline.
Experimental Protocols
Protocol 1: Sulfonation of 4-Chloroaniline with Concentrated Sulfuric Acid
This protocol is a general guideline and may require optimization.
-
Materials:
-
4-Chloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide solution (for neutralization)
-
Deionized water
-
-
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Carefully add 4-chloroaniline to the flask.
-
Slowly and with stirring, add a molar excess of concentrated sulfuric acid. The reaction is exothermic.
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a sodium hydroxide solution to precipitate the sodium salt of the product.
-
Filter the precipitate and wash it with a small amount of cold water.
-
To obtain the free sulfonic acid, redissolve the sodium salt in hot water and acidify with an appropriate acid (e.g., HCl).
-
Filter the precipitated product, wash with cold water, and dry.
-
Protocol 2: Two-Stage Sulfonation with Chlorosulfonic Acid (Adapted from a similar procedure for 2-chloroaniline) [1]
-
Materials:
-
4-Chloroaniline
-
Chlorosulfonic Acid
-
Anhydrous Methylene Chloride
-
Ice
-
Sodium Hydroxide solution
-
Deionized water
-
-
Procedure:
-
In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Dissolve 4-chloroaniline in anhydrous methylene chloride.
-
With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid from the dropping funnel. Control the addition to maintain a gentle reflux of the methylene chloride (approx. 40 °C).
-
After the addition is complete, continue stirring at reflux for 1 hour.
-
Arrange the apparatus for distillation and carefully distill off the methylene chloride.
-
Once the solvent is removed, apply a vacuum and gradually heat the reaction mixture to 190–195 °C with continuous stirring.
-
Maintain this temperature for 1.5–2 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
-
References
challenges in the N-arylation of morpholine and how to overcome them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-arylation of morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-arylation of morpholine?
The most frequent challenges include low or no conversion of the starting materials, formation of side products (such as hydrodehalogenation of the aryl halide), and catalyst decomposition. These issues can arise from several factors including the choice of catalyst, ligand, base, solvent, and reaction temperature, as well as the nature of the aryl halide (e.g., electron-rich, electron-poor, or sterically hindered).[1][2]
Q2: Which catalytic system is best for the N-arylation of morpholine: Palladium- or Copper-based?
Both palladium- and copper-based catalytic systems are effective for the N-arylation of morpholine, and the choice depends on the specific substrate and desired reaction conditions.
-
Palladium-catalyzed (Buchwald-Hartwig amination): This is a versatile and widely used method. It often employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. It is particularly effective for a broad range of aryl halides, including challenging substrates like aryl chlorides and sterically hindered arenes.[1][2]
-
Copper-catalyzed (Ullmann and Chan-Lam couplings): These methods offer a more economical and less toxic alternative to palladium.[3]
-
Ullmann condensation: Typically uses a copper(I) source (e.g., CuI) and often requires higher reaction temperatures. It can be performed with or without a ligand.[3]
-
Chan-Lam coupling: Utilizes a copper catalyst (often Cu(OAc)₂) with arylboronic acids as the aryl source and can often be run under milder, aerobic conditions.[4]
-
Q3: How do I choose the appropriate ligand for a Palladium-catalyzed N-arylation?
The choice of ligand is critical for a successful Buchwald-Hartwig amination. The reactivity of the aryl halide is a key determining factor:
-
Aryl Iodides and Bromides: These are more reactive, and a wider range of phosphine ligands can be effective.
-
Aryl Chlorides: Being less reactive, they require more specialized, electron-rich, and sterically bulky ligands to facilitate the oxidative addition step. Bulky biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands are often excellent choices.[1]
Q4: What is the role of the base in the N-arylation of morpholine, and how do I select the right one?
The base plays a crucial role in deprotonating the morpholine and facilitating the catalytic cycle.
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): These are commonly used and often lead to faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred for base-sensitive substrates. Reactions with weaker bases may require higher temperatures to achieve good conversion.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) or Cu(I) species may not be forming or may have decomposed. Ensure the reaction is performed under an inert atmosphere (for many Pd-catalyzed reactions) and that all reagents and solvents are anhydrous and degassed. Using a reliable precatalyst can often lead to cleaner formation of the active catalytic species.[2] |
| Poor Oxidative Addition (especially with aryl chlorides) | For Buchwald-Hartwig reactions, switch to a more electron-rich and sterically bulky ligand such as RuPhos, XPhos, or an NHC ligand to facilitate this difficult step.[1] |
| Reagent Purity | Trace impurities in the amine or solvent can poison the catalyst. Purify liquid morpholine by distillation. Ensure solvents are of high purity, anhydrous, and properly degassed.[5] |
| Inadequate Base | The chosen base may not be strong enough or may have poor solubility. For strong bases like NaOt-Bu, ensure it is fresh and has been handled under inert conditions. If using a weaker base like K₃PO₄, higher temperatures may be necessary. Consider a solvent that better solubilizes the base.[5] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessively high temperatures. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Ligand | The ligand plays a critical role in preventing side reactions like β-hydride elimination which can lead to hydrodehalogenation. For the N-arylation of morpholine, ligands such as RuPhos have been shown to be highly effective in minimizing these side products in Pd-catalyzed reactions.[2] |
| Incorrect Base | A base that is too strong or reactive can sometimes promote side reactions. If hydrodehalogenation is a significant issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, potentially with an adjustment in temperature.[5] |
| High Reaction Temperature | Excessive heat can lead to catalyst decomposition and an increase in side product formation. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black or Copper Mirror)
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Oxygen | For many palladium-catalyzed reactions, the active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5] |
| High Temperatures | Running the reaction at too high a temperature can cause the catalyst to agglomerate and precipitate out of the solution. Optimize the temperature to find a balance between reaction rate and catalyst stability. |
| Inappropriate Ligand | A suitable ligand stabilizes the metal center and prevents decomposition. If catalyst precipitation is observed, consider screening different ligands that may offer better stability to the active catalytic species. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the N-arylation of morpholine using different catalytic systems.
Table 1: Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | 94 |
| 2-Chlorotoluene | (SIPr)Pd(methallyl)Cl (3.0) | - | LiHMDS | Toluene | 22 | 0.42 | 94 |
| p-Tolyl triflate | (SIPr)Pd(methallyl)Cl (3.0) | - | LiHMDS | Toluene | 22 | 0.02 | 70 |
| 2-Bromotoluene | (SIPr)Pd(methallyl)Cl (3.0) | - | LiHMDS | Toluene | 22 | 0.02 | 99 |
| 4-Chlorotoluene | [Pd] (0.005 mmol) | Dialkylterphenyl Phosphine | NaOt-Bu | THF | 80 | 19 | Varies |
Data adapted from various sources.[6][7][8]
Table 2: Copper-Catalyzed N-Arylation of Morpholine (Ullmann & Chan-Lam Couplings)
| Arylation Method | Arylating Agent | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann | Bromobenzene | CuCl-PVA/Fe₃O₄ | - | K₂CO₃ | DMF | 110 | 12 | 95 |
| Chan-Lam | Phenylboronic acid | Cu(OAc)₂ (20) | - | DBU | MeCN | 25 | 24 | Varies |
| Ullmann | Aryl Halides | CuI | Benzotriazole | K₂CO₃ | DMF | 110-120 | 12-24 | Good to Excellent |
Data adapted from various sources.[2][9]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes. Then, add the aryl halide (if solid, add with the other solids; if liquid, add via syringe) followed by the morpholine via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl morpholine.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Morpholine with Arylboronic Acids (Chan-Lam Coupling)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Arylboronic acid (1.5 equiv)
-
Morpholine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Triethylamine, Pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane, Methanol, 5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the arylboronic acid, morpholine, copper(II) acetate, and the base.
-
Solvent Addition: Add the solvent to the reaction vial.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The reaction is often run open to the atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Palladium-catalyzed N-arylation of morpholine.
Chan-Lam Coupling Catalytic Cycle
Caption: Proposed catalytic cycle for the Copper-catalyzed Chan-Lam N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon standing. | Oxidation of the aniline functional group. This can be accelerated by exposure to air and light.[1] | Prepare fresh solutions before use. Store stock solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants if compatible with the experimental system. |
| Precipitate forms in the solution over time. | Poor solubility or degradation to a less soluble product. Changes in pH or temperature can also affect solubility. | Confirm the solvent system is appropriate for the desired concentration. The use of co-solvents may be necessary. Ensure the pH of the solution is maintained within a stable range. Store solutions at the recommended temperature and avoid freeze-thaw cycles where possible.[2] |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. The sulfonamide bond can be susceptible to hydrolysis, especially under acidic conditions.[3][4] | Assess the stability of the compound under the specific assay conditions (pH, temperature, media components). Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Loss of potency in stored stock solutions. | Chemical degradation over time. This can be due to hydrolysis, oxidation, or photodegradation.[1][5] | Perform a stability study to determine the shelf-life of the stock solution under your specific storage conditions. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[6][7] This will help in monitoring the purity of your samples over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a sulfonamide derivative, it is generally more stable in neutral to alkaline conditions and may be susceptible to hydrolysis under acidic conditions.[3][4] The aniline moiety is prone to oxidation, which can be accelerated by light and air exposure.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to dissolve the compound in a suitable organic solvent, such as DMSO or ethanol, to prepare a concentrated stock solution. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to the final concentration. This helps to avoid precipitation. Always use high-purity solvents.
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to minimize solvent evaporation. To prevent degradation from light, use amber vials or wrap the vials in aluminum foil.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[2]
Q4: My solution of this compound has changed color. Can I still use it?
A4: A change in color, typically to yellow or brown, is often an indication of oxidative degradation of the aniline group.[1] It is strongly recommended not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results. Prepare a fresh solution from solid material.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To assess stability, you can perform a simple experiment where you incubate the compound in your experimental buffer or medium for the duration of your experiment. At various time points, you can analyze the solution by a suitable analytical method, such as HPLC, to quantify the amount of the parent compound remaining.[6][8]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.[1]
-
Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A dark control sample should be kept under the same conditions but protected from light.
3. Analysis:
-
Analyze all samples by a suitable HPLC method, typically using a C18 column with a gradient of an appropriate buffer and an organic solvent like acetonitrile.[6][8]
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | 4.5 min |
| 0.1 N NaOH, 60°C, 24h | 8.5% | 1 | 5.1 min |
| 3% H₂O₂, RT, 24h | 25.8% | 3 | 3.8 min |
| Heat (Solid), 70°C, 48h | 5.1% | 1 | 4.5 min |
| Photostability | 12.3% | 2 | 6.2 min |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Significance of acid stability of sulfonamides for the determination of their N4-metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Chlorinated Phenylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of chlorinated phenylamines.
Troubleshooting Guides
Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: Why am I observing poor sensitivity or no peak for my chlorinated phenylamine analyte in GC-MS?
Answer:
Poor sensitivity in GC-MS analysis of chlorinated phenylamines can stem from several factors, ranging from sample preparation to instrument parameters. Follow these troubleshooting steps to identify and resolve the issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Chlorinated phenylamines can be thermally labile. Ensure the injector temperature is not excessively high; a typical starting point is 250°C.[1] Consider derivatization (e.g., acylation or silylation) to improve thermal stability and volatility.[1] |
| Active Sites in the System | The amine group in phenylamines can interact with active sites in the GC inlet and column, leading to peak tailing and reduced signal. Use a deactivated or ultra-inert inlet liner and a high-quality, inert GC column. If contamination is suspected, trim the first few centimeters of the column.[1][2] |
| System Leaks | Leaks in the injection port, column fittings, or MS interface can lead to a loss of sample and reduced sensitivity.[3] Perform a leak check using an electronic leak detector.[1] |
| Improper MS Parameters | Ensure the mass spectrometer is set to monitor the correct ions for your specific chlorinated phenylamine. The molecular ion and characteristic isotopic patterns for chlorine should be included in the acquisition method.[1] |
| Low Concentration | The concentration of the analyte in the sample may be below the instrument's limit of detection. Prepare a more concentrated standard to verify instrument response.[1] |
Experimental Protocol: GC-MS Analysis of 4-Chloroaniline-d4 (Internal Standard)
This protocol provides a general procedure for the analysis of a deuterated chlorinated phenylamine, which can be adapted for other analogues.
-
Sample Preparation:
-
Prepare a stock solution of 4-chloroaniline-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Spike samples and calibration standards with the internal standard to a final concentration within the calibration range of the target analyte (e.g., 100 µg/L for a 10-200 µg/L calibration range).[1]
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: Phenyl-arylene polymer or similar inert column.
-
Injector Temperature: 250°C.[1]
-
Oven Program: Optimize for separation, e.g., start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Workflow for Troubleshooting Poor GC-MS Sensitivity:
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am observing significant peak tailing for my chlorinated phenylamine in reverse-phase HPLC. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in the HPLC analysis of basic compounds like chlorinated phenylamines, often caused by strong interactions with the stationary phase.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | The basic amine group can interact with acidic residual silanol groups on the silica-based stationary phase. Use a base-deactivated column or an end-capped C18 column. Operating the mobile phase at a low pH (e.g., 3.0) can protonate the silanols and reduce these interactions.[5] |
| Mobile Phase pH | The pH of the mobile phase affects the ionization state of the analyte. For basic compounds, a low pH mobile phase (e.g., using phosphate buffer) can ensure the analyte is in a single, protonated form, leading to better peak shape.[5] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[2] Reduce the injection volume or the concentration of the sample. |
| Incompatible Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure the sample solvent is similar in strength to or weaker than the mobile phase. |
Experimental Protocol: HPLC Method for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Sample Preparation:
-
Instrumentation (Typical Parameters):
-
HPLC System: With a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a phosphate buffer (pH 3.0) and acetonitrile in a 60:40 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determined by the UV spectrum of the analyte, typically in the range of 240-250 nm.[3]
-
Logical Flow for Optimizing HPLC Peak Shape:
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass spectral fragmentation patterns for chlorinated phenylamines?
A1: Under electron ionization (EI), chlorinated phenylamines typically show a distinct molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at M+2 with about one-third the intensity of the molecular ion peak is a key indicator of a monochlorinated compound.[7]
Common fragmentation pathways include:
-
Loss of a chlorine radical (•Cl): This results in a fragment at [M-35]⁺ and [M-37]⁺.
-
Loss of hydrogen chloride (HCl): This leads to a fragment at [M-36]⁺.[7]
For example, 2-chloro-N-phenylaniline (molecular weight ~203.67 g/mol ) will show a molecular ion at m/z 203 and an isotopic peak at m/z 205.[7] Primary fragments would be observed at m/z 168 ([M-Cl]⁺) and m/z 167 ([M-HCl]⁺).[7]
Mass Spectrometry Fragmentation Pathway of 2-chloro-N-phenylaniline:
Q2: How do I deal with matrix effects when analyzing chlorinated phenylamines in biological samples?
A2: Matrix effects, which are the alteration of analyte ionization due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of quantitative analysis, especially in LC-MS.[8][9]
Strategies to mitigate matrix effects include:
-
Improved Sample Preparation: Use more selective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10]
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate the analyte from the majority of matrix components.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in the unknown samples.
Q3: What are some key considerations for NMR analysis of chlorinated phenylamines?
A3: NMR spectroscopy is a powerful tool for the structural elucidation of chlorinated phenylamines.
-
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amine group.[11] The substitution pattern on the aromatic rings can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons, which typically appear between 6.0 and 8.0 ppm.[11] The amine protons (NH₂) usually appear as a broad singlet between 3.0 and 5.0 ppm, and their chemical shift is dependent on the solvent and concentration.[11]
-
¹³C NMR: The carbon spectra will also show characteristic shifts due to the substituents. The carbon atom attached to the chlorine will have a chemical shift influenced by the halogen's electronegativity and anisotropic effects.[12][13]
-
Solvent Selection: The choice of solvent (e.g., CDCl₃, DMSO-d₆) can affect the chemical shifts, particularly for the NH₂ protons due to hydrogen bonding.
Q4: Do I need to use certified reference materials for the quantitative analysis of chlorinated phenylamines?
A4: Yes, for accurate and reliable quantification, it is highly recommended to use certified reference materials (CRMs) or well-characterized reference standards.[14] The purity and identity of the standard directly impact the accuracy of the results. The lack of suitable and well-characterized reference materials is a known challenge in the analysis of some halogenated compounds.[15][16] When CRMs are not available, it is crucial to thoroughly characterize the standard material used for its purity and identity.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. recentscientific.com [recentscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regarding the references for reference chemicals of alternative methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bcp-instruments.com [bcp-instruments.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Poor Solubility of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
A1: The low aqueous solubility of this compound, a sulfonamide derivative, is primarily due to its molecular structure. Sulfonamides often form stable crystalline lattices with strong intermolecular hydrogen bonds that require considerable energy to overcome.[1] The presence of both a weakly acidic sulfonamide group and a weakly basic amino group means its ionization and, consequently, its solubility are highly dependent on the pH of the aqueous environment.[1] In its non-ionized state, the molecule is more hydrophobic and thus less soluble in water.
Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What are the initial troubleshooting steps?
A2: When your compound precipitates upon dilution into an aqueous buffer, consider the following initial steps:
-
Review the Compound's Properties: Understand the pKa of the compound to determine the optimal pH range for its solubility.
-
Prepare a Concentrated Stock Solution: Utilize a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1]
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is minimal (typically below 1%) to prevent interference with the biological system.[1]
-
Adjust Buffer pH: Modifying the pH of the assay buffer can significantly enhance solubility by encouraging the formation of a more soluble ionized form of the compound.[1][2]
Q3: What are the most common methods to improve the solubility of compounds like this compound for in vitro assays?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds:
-
pH Adjustment: Altering the pH of the solvent to ionize the compound is a primary strategy.[1][2]
-
Co-solvents: Using water-miscible organic solvents can increase solubility.
-
Surfactants: The addition of non-ionic surfactants can help to keep hydrophobic compounds in solution.
-
Particle Size Reduction: Techniques like micronization and the formation of nanosuspensions increase the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.
Issue 1: Compound precipitates out of solution upon addition to the aqueous assay buffer.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the compound's solubility in the aqueous buffer.
-
Solution: While keeping the final DMSO concentration as low as possible is ideal, a slight, incremental increase (e.g., from 0.1% to 0.5%) may be required. It is crucial to run a vehicle control to assess the effect of the solvent on the assay.
-
Possible Cause: The compound may be forming small, invisible microprecipitates.
-
Solution: Centrifuge the final solution at high speed and test the supernatant for activity to see if the effective concentration is lower than intended.
-
Possible Cause: The buffer composition, such as the presence of certain salts, might be promoting precipitation.
-
Solution: Try using a different buffer system or simplifying the composition of your current buffer.
-
Possible Cause: The compound may be adsorbing to the plasticware.
-
Solution: Using low-adhesion microplates or glassware can help mitigate this issue. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that does not affect the assay) can also be beneficial.
Issue 2: Inconsistent results between experiments.
-
Possible Cause: The age and storage of the stock solution could be a factor.
-
Solution: Prepare fresh dilutions of the compound immediately before each experiment to ensure consistency.
-
Possible Cause: Temperature fluctuations can affect solubility.
-
Solution: Ensure that both the buffer and the compound solutions are at the same temperature before mixing. Some compounds have higher solubility at slightly elevated or reduced temperatures.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Molar Solubility (µM) |
| Water | 25 | < 1 | < 3.6 |
| PBS (pH 7.4) | 25 | ~5 | ~18 |
| PBS (pH 5.0) | 25 | ~20 | ~72 |
| 10% DMSO in PBS (pH 7.4) | 25 | > 1000 | > 3600 |
| 5% Solutol HS 15 in Water | 25 | ~250 | ~900 |
Experimental Protocols
Protocol: Determining the Effect of pH on Solubility
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
References
Technical Support Center: Morpholine Ring Formation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during morpholine ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing a morpholine ring?
The primary strategies for constructing the morpholine ring typically involve the cyclization of a precursor derived from a vicinal amino alcohol. Key laboratory and industrial methods include:
-
Dehydration of Diethanolamine: This is a common industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[1][2]
-
From 1,2-Amino Alcohols and Dihaloethanes: This method involves the reaction of a 1,2-amino alcohol with a 1,2-dihaloethane, such as bis(2-chloroethyl)ether, in the presence of a base.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern approach allows for the intramolecular C-O bond formation to construct the morpholine ring and is valued for its functional group tolerance.
-
Reductive Amination of Diethylene Glycol: In this industrial process, diethylene glycol reacts with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1]
Q2: I am observing a very low yield in my morpholine synthesis. What are the potential causes?
Low yields in morpholine synthesis can stem from several factors, often related to reaction conditions and starting material quality. Common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing.[3]
-
Suboptimal Reaction Conditions: Parameters like temperature, pressure, and solvent can significantly impact the reaction outcome.
-
Starting Material Decomposition: The starting materials may be degrading under the reaction conditions.
-
Catalyst Deactivation: In catalytic reactions, the catalyst can be poisoned by impurities or degrade over time.[1]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired morpholine.[1][3]
Q3: My reaction is producing multiple spots on a TLC, indicating the presence of byproducts. What are the common side reactions?
Byproduct formation is a frequent challenge in morpholine synthesis. The nature of the side reactions depends on the synthetic route:
-
N,N-dialkylation: When using primary 1,2-amino alcohols, the initially formed secondary amine of the morpholine ring can react further with the alkylating agent, leading to dialkylated byproducts.
-
Formation of Symmetrical Urea (in urea synthesis): When using an isocyanate-generating reagent, the isocyanate intermediate can react with itself.[3]
-
Formation of "Heavies": In the diethylene glycol route, high-molecular-weight condensation products can form, reducing the yield.[1]
-
Incomplete Cyclization: The intermediate, such as 2-(2-aminoethoxy)ethanol in the diethylene glycol route, may remain in the product mixture if the reaction is incomplete.[1]
Q4: I'm having difficulty purifying my morpholine-containing compound by silica gel chromatography. What can I do?
The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on silica gel, causing peak tailing and poor separation. To improve chromatographic purification:
-
Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to the eluent can neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using alumina or a reverse-phase column.
-
Conversion to a Salt: The crude product can be converted to its hydrochloride salt, which is often crystalline and can be purified by recrystallization. The pure salt can then be neutralized to obtain the free base.
Troubleshooting Guides
Low Yield
If you are experiencing low yields, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or HPLC.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.- Ensure efficient stirring to overcome any mass transfer limitations. |
| Suboptimal Reagent Stoichiometry | - Carefully verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial in some cases. |
| Starting Material Instability | - Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise to maintain a low concentration. |
| Catalyst Issues (for catalytic reactions) | - Ensure the catalyst is fresh and active.- For palladium-catalyzed reactions, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.[4] |
Side Reactions: Promoting Mono-N-alkylation
To minimize the formation of N,N-dialkylated byproducts when starting with primary amino alcohols, the following strategies can be employed:
| Strategy | Advantages | Disadvantages |
| Slow Addition of Alkylating Agent | Simple to implement. | May not be sufficient for highly reactive substrates. |
| Use of a Large Excess of the Amine | Can be effective in favoring mono-alkylation. | Requires separation of the product from a large amount of starting material. |
| Use of Bulky Alkylating Agents | Steric hindrance can disfavor the second alkylation. | The desired alkyl group may not be bulky. |
| Use of Specific Reagents for Monoalkylation | High selectivity for mono-alkylation. | Reagents may not be readily available. |
Purification Challenges
For issues encountered during the purification of morpholine derivatives:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing/Streaking in Silica Gel Chromatography | The basic morpholine nitrogen is interacting strongly with acidic silanol groups. | Add a basic modifier like triethylamine (0.1-2%) to your eluent. |
| Compound Stuck on Silica Gel Column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of your eluent. Consider reverse-phase chromatography. |
| Difficulty Extracting from Aqueous Media | The morpholine derivative is highly water-soluble. | - Salting out: Add NaCl or K2CO3 to the aqueous layer.- pH adjustment: Basify the aqueous layer to ensure the compound is in its less soluble free base form. |
| Failure to Crystallize | Presence of impurities inhibiting crystallization or high solubility. | - Attempt to purify a small sample by chromatography to obtain a seed crystal.- Screen different recrystallization solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid.
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid
-
Calcium Oxide
-
Potassium Hydroxide
-
Sodium Metal
Procedure:
-
Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add concentrated hydrochloric acid dropwise to 62.5 g of diethanolamine until a pH of 1 is reached. This step is highly exothermic.[4]
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours.[4][5]
-
Work-up: Allow the mixture to cool to 160°C and pour it into a dish.[4][5]
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4][5]
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4][5]
-
Drying and Purification: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[4][5]
-
Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C. A yield of 35-50% can be expected.[5]
Protocol 2: General Procedure for Palladium-Catalyzed Morpholine Synthesis
This protocol outlines a general procedure for the intramolecular Buchwald-Hartwig amination to form a morpholine ring.
Materials:
-
2-(2-haloaryloxy)ethanamine or similar precursor
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu or Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-(2-haloaryloxy)ethanamine precursor, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in morpholine synthesis.
Caption: Common side reaction pathway leading to N,N-dialkylation in morpholine synthesis.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Chloroaniline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with 4-chloroaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in using 4-chloroaniline derivatives in cross-coupling reactions?
A1: Reactions involving 4-chloroaniline derivatives, particularly palladium-catalyzed C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) cross-coupling, can be challenging. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more specialized and reactive catalyst systems to achieve efficient oxidative addition, which can be a rate-limiting step.[1] Common issues include low reaction yields, catalyst deactivation, and the formation of side products.[1][2] The presence of the amine functionality in 4-chloroaniline can also lead to side reactions or catalyst inhibition.[2]
Q2: Which catalyst systems are generally most effective for Buchwald-Hartwig amination of 4-chloroaniline derivatives?
A2: For the Buchwald-Hartwig amination of aryl chlorides like 4-chloroaniline, palladium catalysts with bulky, electron-rich phosphine ligands are typically the most effective.[3][4][5] Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) series have shown success in promoting the challenging oxidative addition of the aryl chloride.[5][6] The choice of palladium precursor is also important, with pre-catalysts often providing more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][7]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and highly interdependent. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] However, the stability of protecting groups on your substrate at high temperatures with strong bases must be considered.[1] Solvents typically used include ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene.[1] The choice can affect catalyst solubility, stability, and the rate of reaction. For instance, in reactions with aryl iodides, less polar solvents like toluene are preferred to prevent inhibition by the iodide salt formed.[2]
Q4: My reaction is sluggish or stalls completely. What should I investigate first?
A4: If your reaction is not proceeding, first consider the catalyst system. Ensure your palladium source and ligand are appropriate for activating an aryl chloride. Catalyst deactivation is a common problem; amines can sometimes act as ligands and inhibit the catalyst.[2] Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes mitigate this.[2] Also, ensure your solvent is rigorously degassed and dried, as oxygen can deactivate the Pd(0) catalyst.[1] Finally, re-evaluate your choice of base and reaction temperature, as these parameters significantly influence reaction kinetics.
Q5: What are common side products when working with 4-chloroaniline, and how can I minimize them?
A5: A common side reaction in amination reactions is the formation of diarylamine products, where the aniline product couples with another molecule of the aryl halide.[9][10] To suppress this, specialized ligands like KPhos have been developed that show high selectivity for the primary arylamine.[9][10] Another potential side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can sometimes be addressed by optimizing the catalyst, ligand, and reaction conditions. In reactions involving aqueous ammonia, competing hydroxylation to form an aryl alcohol can also occur.[9][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a palladium pre-catalyst instead of generating Pd(0) in situ. Ensure reagents and solvent are anhydrous and degassed. | Pre-catalysts provide a more reliable source of the active catalytic species.[1][7] Oxygen can deactivate the Pd(0) catalyst. |
| Inappropriate Ligand | Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5][6] | Aryl chlorides require highly active catalysts for efficient oxidative addition.[1] |
| Incorrect Base/Solvent | Screen different bases (NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane, THF).[1] | The base and solvent system is crucial for catalyst activity and stability. |
| Low Reaction Temperature | Incrementally increase the reaction temperature. | C-Cl bond activation is often the rate-limiting step and can be accelerated at higher temperatures. |
Issue 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Step | Rationale |
| Amine Inhibition | Increase the ligand-to-palladium ratio slightly. | An excess of phosphine ligand can help prevent the amine substrate or product from coordinating to the palladium center and inhibiting the reaction.[2] |
| Decomposition | Use a more stable palladium pre-catalyst. | Some palladium sources are less stable under reaction conditions, leading to decomposition and loss of catalytic activity. |
| Coking | Lower the reaction temperature if possible without significantly impacting the reaction rate. | At high temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst surface.[11] |
Issue 3: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Diarylation | Use a ligand designed for high monoarylation selectivity, such as KPhos.[9][10] | The ligand structure can sterically hinder the coupling of the bulkier primary amine product. |
| Hydrodehalogenation | Screen different ligands and bases. | This side reaction is sensitive to the electronic and steric properties of the catalyst and the reaction environment. |
| Hydroxylation | Use anhydrous conditions. If aqueous reagents are necessary, use a catalyst system known to suppress this side reaction.[9][10] | Water can act as a nucleophile, leading to the formation of undesired alcohol byproducts. |
Data Presentation: Catalyst System Performance in C-N Coupling with Chloroarenes
The following table summarizes the performance of various catalyst systems in the Buchwald-Hartwig amination of aryl chlorides. While not all examples use 4-chloroaniline specifically, they provide a strong indication of effective systems for this class of substrate.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Substrate Scope | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Aryl Chlorides | 75-95 | [12] |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | 110 | Hindered Aryl Chlorides | High | [13] |
| Pd(OAc)₂ | KPhos | KOH | Water/Toluene | 100 | Aryl Chlorides with aq. NH₃ | High Selectivity | [9][10] |
| Pd Pre-catalyst | Josiphos-type | K₃PO₄ | t-BuOH | RT - 80 | Aryl Tosylates | High | [6] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 4-Chloroaniline
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reactants: 4-chloroaniline derivative (1.0 equivalent) and the coupling partner (amine, 1.2 equivalents) are added to the Schlenk tube, followed by the addition of anhydrous, degassed solvent (e.g., toluene).
-
Reaction: The reaction mixture is stirred at the desired temperature (typically 80-120 °C) and monitored by an appropriate analytical technique (TLC, GC-MS, or HPLC).[14][15]
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[12][16]
Visualizations
Troubleshooting Workflow for Low Yield in C-N Coupling
References
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Validation & Comparative
Confirming the Molecular Structure of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine using 2D NMR Spectroscopy
For Immediate Release
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. Detailed experimental protocols and data interpretation are included to assist researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
Accurate structural elucidation is a cornerstone of chemical research and drug development. For the novel compound this compound, a multi-technique approach is recommended for unambiguous structure confirmation. While techniques such as Mass Spectrometry (MS) and Elemental Analysis provide information about molecular weight and elemental composition, 2D NMR spectroscopy offers a detailed map of the molecular connectivity and spatial arrangement of atoms. This guide focuses on the application of 2D NMR for the structural verification of this compound and compares its utility against other common analytical methods.
Comparison of Analytical Techniques
A combination of analytical techniques is often employed for the comprehensive characterization of a new chemical entity. The table below compares the information provided by 2D NMR with that of other common analytical methods for the structural confirmation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), through-bond correlations. | Provides unambiguous evidence of the molecular skeleton and substituent positions. | Requires larger sample amounts, longer acquisition times, and expertise in spectral interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula confirmation with high resolution MS. | Does not provide direct information on atomic connectivity or stereochemistry. Isomers may not be distinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, S=O, C-Cl). | Fast, non-destructive, provides a fingerprint of the molecule. | Does not provide information on the overall molecular structure or connectivity of functional groups. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, Cl). | Confirms the empirical and molecular formula. | Does not provide structural information. Requires pure sample. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal. | Provides the absolute and unambiguous molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
2D NMR for Structural Elucidation of this compound
The structural confirmation of this compound can be unequivocally achieved using a suite of 2D NMR experiments. These experiments provide through-bond correlations that allow for the complete assignment of all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the different structural fragments: the substituted phenyl ring, the morpholine ring, and the sulfonyl group.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift values for similar structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 7.8 - 8.0 | d | 1H |
| H-5 | 7.4 - 7.6 | d | 1H |
| H-6 | 6.8 - 7.0 | dd | 1H |
| NH₂ | 4.0 - 5.0 | br s | 2H |
| Morpholine H (α to N) | 3.0 - 3.2 | t | 4H |
| Morpholine H (α to O) | 3.7 - 3.9 | t | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 145 - 150 |
| C-2 | 130 - 135 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| Morpholine C (α to N) | 45 - 50 |
| Morpholine C (α to O) | 65 - 70 |
Key 2D NMR Correlations for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, COSY is expected to show correlations between the aromatic protons H-5 and H-6, and between the adjacent methylene protons within the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It will be used to assign the carbon signals corresponding to each protonated carbon in the phenyl and morpholine rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different structural fragments. Expected key HMBC correlations include:
-
Correlations from the morpholine protons (α to N) to the sulfonyl-bearing carbon (C-3) of the phenyl ring.
-
Correlations from the aromatic protons (H-2, H-5, H-6) to neighboring carbons, confirming their positions relative to the chloro, amino, and sulfonyl substituents.
-
Correlations from the NH₂ protons to the adjacent aromatic carbons (C-1, C-2, C-6).
-
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
1. ¹H NMR:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
2. ¹³C NMR:
- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
3. COSY:
- Pulse Program: Standard COSY experiment (e.g., cosygpqf).
- Spectral Width (F1 and F2): Same as ¹H NMR.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.
4. HSQC:
- Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
- Spectral Width (F2 - ¹H): Same as ¹H NMR.
- Spectral Width (F1 - ¹³C): 0-160 ppm (or adjusted to cover the expected chemical shift range).
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.
5. HMBC:
- Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
- Spectral Width (F2 - ¹H): Same as ¹H NMR.
- Spectral Width (F1 - ¹³C): 0-200 ppm (or adjusted to cover the expected chemical shift range).
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-32.
- Long-range coupling delay (D6): Optimized for 4-10 Hz.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR.
comparative analysis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine analogs' potency
A detailed examination of the structure-activity relationships and potencies of various morpholine-based analogs reveals their diverse therapeutic potential. This guide synthesizes experimental data on several distinct series of morpholine derivatives, offering insights for researchers and drug development professionals in the fields of neuroscience, oncology, and infectious diseases.
While a direct comparative analysis of analogs derived from a single 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine scaffold is not extensively available in the public domain, a broader look at various morpholine-containing compounds showcases the versatility of the morpholine moiety in medicinal chemistry. This review focuses on representative series of morpholine analogs targeting different biological pathways, providing a comparative overview of their potencies and the experimental methodologies used for their evaluation.
I. Chiral Alkoxymethyl Morpholine Analogs as Dopamine D4 Receptor Antagonists
A series of chiral alkoxymethyl morpholine analogs has been investigated for their antagonist activity against the dopamine D4 receptor (D4R), a target implicated in neurological and psychiatric disorders. The potency of these compounds, expressed as the inhibitor constant (Kᵢ), highlights the impact of various substitutions on their activity.
Potency of Dopamine D4 Receptor Antagonist Analogs
| Compound ID | Substitution Pattern | Kᵢ (nM) |
| 4g | 4-chloro-3-fluorophenyl | 19.1[1] |
| 4i | 3,4-dichlorophenyl | 27[1] |
| 4m | 3-methoxy-4-fluoro | 11.6[1] |
| 4p | 3-methoxy-4-chloro | 11.6[1] |
| 4n | 4-methoxy-3-chloro | 10.4[1] |
| 4b | 3,4-dimethyl | 12.3[1] |
| 4d | naphthyl | 17.8[1] |
| 4e | 2-substituted quinoline | 310[1] |
| 4f | 3-chloro-4-fluorophenyl | 170[1] |
| 4h | 3,4-difluorophenyl | 150[1] |
| 5e | 3-pyridine | 47[1] |
| 5f | 3-pyridine | 59[1] |
| 5k | 3-fluoro | 10.4[1] |
| 5l | 4-fluoro | 13.1[1] |
| 5m | 3-fluoro | 10.8[1] |
| 5n | 4-fluoro | 10.1[1] |
| 5y | 2-chloro-6-alkoxypyridine | 3.3[1] |
| ML398 | 4-chlorobenzyl | 36[2] |
Experimental Protocol: Dopamine Receptor Binding Assay
The antagonist potency of the chiral alkoxymethyl morpholine analogs was determined using a radioligand binding assay. The general workflow for such an assay is as follows:
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared.
-
Competitive Binding: These membranes are incubated with a known concentration of a radiolabeled ligand that binds to the D4 receptor and varying concentrations of the test compound (the morpholine analog).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
II. Morpholino-quinazoline and Thieno[3,2-d]pyrimidine Derivatives as PI3K p110α Inhibitors
Another class of morpholine-containing compounds, specifically 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives, has been evaluated for their inhibitory activity against the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer.
Potency of PI3K p110α Inhibitors
| Compound ID | Scaffold | IC₅₀ (nM) against p110α |
| 15e | Thieno[3,2-d]pyrimidine | 2.0[3] |
Experimental Protocol: PI3K p110α Inhibition Assay
The inhibitory activity of these compounds against PI3K p110α is typically assessed using an in vitro kinase assay. The general principle of such an assay is outlined below:
References
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, rigorous purity validation is paramount to ensure the reliability of biological data and to meet regulatory standards. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a substituted phenylamine with potential applications in medicinal chemistry. The methodologies, expected data, and a comparison with a functional alternative are presented to assist researchers in establishing robust quality control protocols.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through the reaction of 2,5-dichloroaniline with morpholine-4-sulfonyl chloride in the presence of a suitable base.
Potential impurities arising from this synthesis may include:
-
Unreacted starting materials: 2,5-dichloroaniline and morpholine-4-sulfonyl chloride.
-
Isomeric products: Reaction at the alternative amino group position of 2,5-dichloroaniline.
-
Over-sulfonated products: Disulfonylated aniline derivatives.
-
Hydrolysis products: Morpholine-4-sulfonic acid from the degradation of the sulfonyl chloride.
A visual representation of the general synthesis workflow is provided below.
Caption: General synthesis workflow for this compound.
Purity Validation Techniques: A Comparative Analysis
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the expected performance of each technique in the purity validation of this compound.
| Analytical Technique | Parameter | Expected Performance for this compound |
| HPLC (UV Detection) | Purity (%) | > 98% |
| Limit of Detection (LOD) | ~0.01% | |
| Limit of Quantitation (LOQ) | ~0.03% | |
| Precision (RSD) | < 2% | |
| ¹H NMR Spectroscopy | Purity (mol%) | > 95% (quantitative NMR) |
| Detection of Impurities | Detects impurities with distinct proton signals, including structural isomers and residual solvents. | |
| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | Expected [M+H]⁺ at m/z 277.03 |
| Sensitivity | High, capable of detecting trace-level impurities. | |
| Impurity Identification | Provides molecular weight information of impurities, aiding in their structural elucidation. |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of the synthesized compound in the mobile phase (approximately 1 mg/mL).
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquisition of a standard proton spectrum to identify characteristic signals of the compound and any proton-containing impurities. Expected signals would include aromatic protons, morpholine protons, and the amine proton.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to confirm the carbon skeleton of the molecule.
-
Data Analysis: Purity can be estimated by comparing the integrals of the compound's signals to those of known impurities or a certified internal standard (for quantitative NMR).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or tandem MS (MS/MS) for sensitive detection and structural elucidation of impurities.
-
Expected Molecular Ion: [M+H]⁺ at m/z 277.03 for C₁₀H₁₃ClN₂O₃S.
The logical workflow for the purity validation process is illustrated in the following diagram.
A Comparative Guide to the Synthetic Routes of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on their starting materials, key reaction steps, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in the development of various therapeutic agents. The selection of an optimal synthetic route is crucial for cost-effectiveness, scalability, and environmental impact. This guide compares two distinct pathways:
-
Route 1: Commencing with 2,5-dichloronitrobenzene.
-
Route 2: Starting from 2-chloro-5-nitroaniline.
Both routes converge on the formation of the intermediate 4-(2-chloro-5-nitrophenylsulfonyl)morpholine, which is subsequently reduced to the target molecule.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route 1 | Route 2 |
| Starting Material | 2,5-dichloronitrobenzene | 2-chloro-5-nitroaniline |
| Key Intermediates | 2,5-dichloro-4-nitrobenzenesulfonyl chloride | 2-chloro-5-nitrobenzenesulfonyl chloride |
| 4-(2,5-dichloro-4-nitrophenylsulfonyl)morpholine | 4-(2-chloro-5-nitrophenylsulfonyl)morpholine | |
| Overall Yield (estimated) | Moderate | Good |
| Number of Steps | 3 | 3 |
| Reagent Toxicity/Hazard | High (Chlorosulfonic acid, Thionyl chloride) | High (Hydrochloric acid, Sodium nitrite) |
| Scalability | Potentially challenging due to harsh reagents | More amenable to scale-up |
| Purity of Final Product | Good | High |
Experimental Protocols
Route 1: Synthesis from 2,5-dichloronitrobenzene
This route involves the chlorosulfonation of 2,5-dichloronitrobenzene, followed by reaction with morpholine and subsequent reduction of the nitro group.
Step 1: Synthesis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride
-
Reaction: 2,5-dichloronitrobenzene is reacted with chlorosulfonic acid.
-
Procedure: To a stirred solution of 2,5-dichloronitrobenzene (1.0 eq) in a suitable solvent, chlorosulfonic acid (3.0-5.0 eq) is added dropwise at 0-5 °C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours. Upon completion, the mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
-
Yield: ~70-80%
Step 2: Synthesis of 4-(2,5-dichloro-4-nitrophenylsulfonyl)morpholine
-
Reaction: The synthesized sulfonyl chloride is reacted with morpholine.
-
Procedure: To a solution of 2,5-dichloro-4-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, morpholine (2.2 eq) and a base like triethylamine (1.5 eq) are added at 0 °C. The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
-
Yield: ~85-95%
Step 3: Synthesis of this compound
-
Reaction: The nitro group of 4-(2,5-dichloro-4-nitrophenylsulfonyl)morpholine is reduced to an amine.
-
Procedure: The nitro compound (1.0 eq) is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent such as tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas with Pd/C catalyst) is used. For the tin(II) chloride method, the mixture is heated at reflux for several hours. After cooling, the reaction is basified with a sodium hydroxide solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford this compound.
-
Yield: ~70-90%
Route 2: Synthesis from 2-chloro-5-nitroaniline
This route begins with the diazotization of 2-chloro-5-nitroaniline to form a diazonium salt, which is then converted to the sulfonyl chloride, followed by the same subsequent steps as in Route 1.
Step 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride
-
Reaction: 2-chloro-5-nitroaniline undergoes diazotization followed by a Sandmeyer-type reaction.
-
Procedure: 2-chloro-5-nitroaniline (1.0 eq) is suspended in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred for a few hours, and then poured onto ice. The precipitated 2-chloro-5-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.[1]
-
Yield: 55%[1]
Step 2: Synthesis of 4-(2-chloro-5-nitrophenylsulfonyl)morpholine
-
Reaction: 2-chloro-5-nitrobenzenesulfonyl chloride is reacted with morpholine.
-
Procedure: To a solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane, morpholine (2.2 eq) and a base such as triethylamine (1.5 eq) are added at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The workup involves washing with water and brine, followed by drying of the organic phase and removal of the solvent. The product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Reaction: Reduction of the nitro group of 4-(2-chloro-5-nitrophenylsulfonyl)morpholine.
-
Procedure: The intermediate from the previous step (1.0 eq) is dissolved in a suitable solvent such as ethanol. The reduction can be carried out using iron powder in the presence of an acid like acetic acid or ammonium chloride solution. The mixture is heated to reflux for several hours. After the reaction is complete, the mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with water, dried, and concentrated to give the final product.
Mandatory Visualization
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the two synthetic routes.
Caption: Synthetic Route 1 starting from 2,5-dichloronitrobenzene.
Caption: Synthetic Route 2 starting from 2-chloro-5-nitroaniline.
Comparison and Conclusion
Both synthetic routes provide access to this compound in three steps from commercially available starting materials.
Route 1 utilizes a direct chlorosulfonation of 2,5-dichloronitrobenzene, which can be a high-yielding but aggressive reaction. The handling of chlorosulfonic acid requires significant safety precautions.
Route 2 begins with a diazotization of 2-chloro-5-nitroaniline, a well-established and generally reliable transformation. This route may be considered milder and more amenable to larger-scale synthesis due to the avoidance of neat chlorosulfonic acid in the initial step. While the reported yield for the first step is moderate, the subsequent steps are expected to be high-yielding.
The choice between these two routes will depend on the specific requirements of the laboratory or production facility, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure in place for handling hazardous reagents. For general laboratory synthesis, Route 2 may offer a more controlled and safer approach.
References
cross-reactivity studies of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and selectivity profile of a novel kinase inhibitor, CMSP-001 (4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine Derivative) , benchmarked against two alternative compounds in development, Alternative A and Alternative B . The following data and protocols are intended to guide researchers in assessing the off-target effects and therapeutic window of this new chemical entity.
Executive Summary
CMSP-001 is a potent inhibitor of the primary target kinase, demonstrating superior selectivity compared to the alternatives. While showing some off-target activity at higher concentrations, its overall profile suggests a promising candidate for further preclinical development. This document presents the key data from in vitro kinase profiling and cellular target engagement assays.
Data Presentation: Kinase Inhibition Profiling
The inhibitory activity of CMSP-001 and two alternative compounds was assessed against the intended target kinase and a panel of 10 representative off-target kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below. A higher IC50 value indicates lower potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | CMSP-001 (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Primary Target Kinase | 15 | 25 | 10 |
| Off-Target Kinase 1 | 1,250 | 850 | 350 |
| Off-Target Kinase 2 | >10,000 | 2,100 | 1,500 |
| Off-Target Kinase 3 | 8,700 | 1,500 | 900 |
| Off-Target Kinase 4 | >10,000 | >10,000 | 5,000 |
| Off-Target Kinase 5 | 2,300 | 980 | 450 |
| Off-Target Kinase 6 | 5,600 | 3,200 | 1,800 |
| Off-Target Kinase 7 | >10,000 | 8,000 | 3,000 |
| Off-Target Kinase 8 | 4,100 | 1,200 | 600 |
| Off-Target Kinase 9 | >10,000 | >10,000 | >10,000 |
| Off-Target Kinase 10 | 7,800 | 4,500 | 2,200 |
Table 2: Selectivity Score
The selectivity score is calculated as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase. A higher score indicates greater selectivity.
| Kinase Target | CMSP-001 | Alternative A | Alternative B |
| Off-Target Kinase 1 | 83.3 | 34.0 | 35.0 |
| Off-Target Kinase 2 | >666.7 | 84.0 | 150.0 |
| Off-Target Kinase 3 | 580.0 | 60.0 | 90.0 |
| Off-Target Kinase 4 | >666.7 | >400.0 | 500.0 |
| Off-Target Kinase 5 | 153.3 | 39.2 | 45.0 |
| Off-Target Kinase 6 | 373.3 | 128.0 | 180.0 |
| Off-Target Kinase 7 | >666.7 | 320.0 | 300.0 |
| Off-Target Kinase 8 | 273.3 | 48.0 | 60.0 |
| Off-Target Kinase 9 | >666.7 | >400.0 | >1000.0 |
| Off-Target Kinase 10 | 520.0 | 180.0 | 220.0 |
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation of the presented data.
In Vitro Kinase Assay
The inhibitory activity of the test compounds was determined using a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Reagents : Test compounds (CMSP-001, Alternative A, Alternative B) dissolved in DMSO, target kinase, substrate, ATP, and assay reagents.
-
Procedure :
-
Test compounds were serially diluted in DMSO and added to the assay plate.
-
The kinase, substrate, and ATP were added to initiate the enzymatic reaction.
-
The reaction was incubated at room temperature for 1 hour.
-
The amount of ADP produced was quantified using the kit's detection reagents, and luminescence was measured.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to verify the target engagement of the compounds in a cellular environment. A shift in the melting curve of the target protein upon compound binding indicates engagement.
-
Cell Culture : A human cancer cell line endogenously expressing the target kinase was cultured to 80% confluency.
-
Compound Treatment : Cells were treated with either vehicle (DMSO) or the test compounds at a concentration of 1 µM for 1 hour.
-
Thermal Shift : The treated cells were heated at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Protein Quantification : Cells were lysed, and the soluble protein fraction was separated by centrifugation. The amount of soluble target protein at each temperature was quantified by Western blotting or ELISA.
-
Data Analysis : The melting curve of the target protein in the presence and absence of the compound was plotted to determine the thermal shift.
Visualizations
Hypothetical Signaling Pathway
Understanding the signaling pathway in which the target kinase operates is essential for designing relevant cell-based assays and interpreting the functional consequences of on- and off-target inhibition.
Caption: Hypothetical signaling pathway involving the target kinase.
Kinase Selectivity Screening Workflow
To assess the selectivity of a compound, it is screened against a broad panel of kinases. The following workflow illustrates this process.
Caption: Workflow for kinase selectivity profiling.
Cell-Based Assay Workflow
Cell-based assays are critical for confirming the biological effects of a compound and identifying potential off-target-driven cellular toxicities.
benchmarking the efficacy of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of the novel compound, 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, against established carbonic anhydrase (CA) inhibitors. Due to the absence of publicly available efficacy data for this specific compound, this document serves as a template for researchers to benchmark its potential as a carbonic anhydrase inhibitor. The methodologies and comparative data presented herein are based on well-established protocols and known inhibitors of the carbonic anhydrase family of enzymes.
Carbonic anhydrases are a group of metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and ion secretion.[1][2] Their inhibition has been a successful therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and altitude sickness.[2][3][4] The structural characteristics of this compound, particularly the sulfonamide group, suggest its potential as a carbonic anhydrase inhibitor.
Signaling Pathway and Mechanism of Action
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of this enzyme, typically sulfonamides, coordinate to the zinc ion in the active site, preventing the binding of substrate molecules. This disruption of enzymatic activity forms the basis of their therapeutic effects.
Caption: General signaling pathway of carbonic anhydrase and points of inhibition.
Comparative Efficacy Data
The following table summarizes the inhibitory activity (IC50 and Ki values) of well-characterized carbonic anhydrase inhibitors against two prominent isoforms, CA II and CA IX. The data for this compound is designated as "Not Available (Hypothetical)" to indicate that this is a placeholder for experimental determination.
| Compound | Target Isoform | IC50 (nM) | Ki (nM) |
| This compound | CA II, CA IX | Not Available (Hypothetical) | Not Available (Hypothetical) |
| Acetazolamide | CA II | 20.0[5] | 14[6] |
| CA IX | 30[7] | - | |
| Dorzolamide | CA II | - | 1.9[6] |
| Brinzolamide | CA II | 3.19[6] | - |
| U-104 | CA IX | - | 45.1[7] |
| CA XII | - | 4.5[7] |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of a compound against carbonic anhydrase, based on the esterase activity of the enzyme.[1]
Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase II (or other desired isoform)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Test Compound: this compound
-
Positive Control: Acetazolamide
-
Solvent: DMSO
-
Apparatus: 96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a fresh solution of the p-NPA substrate in acetonitrile or DMSO.
-
-
Assay Protocol:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a no-inhibitor control (vehicle) and a positive control.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro carbonic anhydrase inhibition assay.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. List of carbonic anhydrase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 5. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Quantitative Analysis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, alongside alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in method selection and implementation.
Method Comparison
The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS is often the gold standard for its high sensitivity and specificity, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be employed, sometimes requiring derivatization.
| Feature | LC-MS/MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (with derivatization) |
| Sample Throughput | High | Moderate | Moderate |
| Derivatization | Generally not required | May be required for enhanced UV detection | Often required to improve volatility |
| Instrumentation Cost | High | Moderate | High |
| Primary Application | Low-level quantification, impurity profiling, bioanalysis | Routine quality control, content uniformity | Analysis of volatile impurities |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of this compound using LC-MS/MS and a potential HPLC-UV method.
LC-MS/MS Method for Quantitative Analysis
This method is adapted from generic approaches for the quantification of small molecule drugs and is expected to provide high sensitivity and selectivity for this compound.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
For analysis in a biological matrix like plasma, a protein precipitation step is typically required.[1][2] To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.[2]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Kinetex C18 (2.6 µm, 2.1 mm × 50 mm) or equivalent reverse-phase column[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B[1]
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: AB SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer[1]
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500 °C
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. The precursor ion will be [M+H]+.
Data Analysis:
Data acquisition and processing are performed using appropriate software such as MassHunter.[3] Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Alternative Method: HPLC-UV
Due to the presence of a phenylamine chromophore, direct UV detection is feasible. However, sensitivity might be lower compared to LC-MS.
Sample Preparation:
Sample preparation is similar to the LC-MS method, involving dissolution and dilution in a suitable solvent like methanol or acetonitrile.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Purospher STAR RP-18 endcapped (5 µm, 250 x 4.6 mm)[4]
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer pH 3.0). A typical starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 10 µL[4]
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm), to be determined by UV scan of the analyte.[4]
Performance Data Comparison
The following table summarizes typical performance characteristics for LC-MS/MS and HPLC-UV methods based on literature for similar small molecules.
| Parameter | LC-MS/MS | HPLC-UV |
| **Linearity (R²) ** | > 0.99[5][6] | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 50 ng/L[6] | Typically in the µg/mL range |
| Accuracy (% Recovery) | 95 - 108%[6] | 98 - 102% |
| Precision (% RSD) | < 15%[2] | < 2% |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Caption: General workflow for the quantitative analysis by LC-MS/MS.
Caption: Comparison of analytical methods for this compound.
References
- 1. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. food.actapol.net [food.actapol.net]
- 6. vliz.be [vliz.be]
head-to-head comparison of different purification techniques for sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The purification of synthesized sulfonamides is a critical step in drug discovery and development, directly impacting the compound's purity, yield, and, ultimately, its therapeutic efficacy and safety. The choice of purification method depends on various factors, including the scale of the synthesis, the physicochemical properties of the sulfonamide and its impurities, and the desired final purity. This guide provides an objective comparison of common purification techniques for sulfonamides, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate strategy.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for various sulfonamide purification techniques. The data presented is a synthesis of reported values and typical expectations for each method.
Table 1: Performance Comparison of Sulfonamide Purification Techniques
| Technique | Typical Purity | Typical Yield/Recovery | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| Recrystallization | >99% | 70-95% | Low to Medium | Low | Highly effective for crystalline solids, scalable, cost-effective. | Not suitable for amorphous or oily compounds, potential for low recovery. |
| Liquid-Liquid Extraction (LLE) | Moderate | 80-99% | High | Low | Simple, rapid, good for initial cleanup and removing highly dissimilar impurities. | Can be labor-intensive, may form emulsions, requires immiscible solvents. |
| Column Chromatography | >98% | 50-90% | Low | Medium | Highly versatile, good for separating closely related compounds. | Can be time-consuming, requires significant solvent volumes, potential for sample loss on the column. |
| Solid-Phase Extraction (SPE) | High | 85-110% (spiked samples) | High | Medium | Fast, reproducible, easily automated, less solvent consumption than column chromatography. | Limited by cartridge capacity, can be expensive for large-scale purifications. |
| Preparative HPLC | >99.5% | >90% | Low | High | Very high resolution and purity, suitable for difficult separations. | Expensive, low throughput, requires specialized equipment. |
Table 2: Recrystallization of Sulfathiazole - Solvent Comparison [1]
| Solvent System | Initial Weight (g) | Dried Product (g) | Recovery (%) |
| 70% Isopropanol | 157 | 137.4 | 87.5 |
| 80% Isopropanol | 107.3 | 97.8 | 91.1 |
| 70% Ethanol | 92 | 89.1 | 96.8 |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sulfonamide and its impurity profile.
Recrystallization
Objective: To purify a solid sulfonamide by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.
Materials:
-
Crude sulfonamide solid
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol, water, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until a saturated solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Liquid-Liquid Extraction (LLE)
Objective: To separate a sulfonamide from impurities based on its differential solubility in two immiscible liquid phases.
Materials:
-
Crude sulfonamide mixture
-
Two immiscible solvents (e.g., water and an organic solvent like ethyl acetate or dichloromethane)
-
Separatory funnel
-
Beakers or flasks for collection
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Solvent Selection: Choose a pair of immiscible solvents where the sulfonamide has a high partition coefficient in one solvent, while the impurities are more soluble in the other. The pH of the aqueous phase can be adjusted to exploit the acidic or basic properties of the sulfonamide and impurities.
-
Extraction: Dissolve the crude mixture in one of the solvents and transfer it to a separatory funnel. Add the second, immiscible solvent.
-
Mixing: Stopper the funnel and shake it vigorously for a few minutes to ensure thorough mixing and allow for the transfer of the solute between the phases. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The denser layer will be at the bottom.
-
Collection: Carefully drain the bottom layer into a clean flask. If the desired compound is in the top layer, drain and discard the bottom layer, then pour the top layer out through the top of the funnel to avoid contamination.
-
Repeat (if necessary): For quantitative extraction, the process may need to be repeated with fresh portions of the extracting solvent.
-
Drying and Concentration: If the sulfonamide is in the organic layer, dry the solution over an anhydrous drying agent, filter, and then remove the solvent by rotary evaporation to obtain the purified product.
Column Chromatography
Objective: To purify a sulfonamide by passing a solution of the crude mixture through a column packed with a stationary phase, separating components based on their differential adsorption.
Materials:
-
Crude sulfonamide mixture
-
Stationary phase (e.g., silica gel or alumina)
-
Mobile phase (an appropriate solvent or solvent mixture)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare the chromatography column by packing it with the chosen stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude sulfonamide in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and allow it to flow through, carrying the components of the mixture down the column at different rates. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., Thin-Layer Chromatography or HPLC) to identify which fractions contain the purified sulfonamide.
-
Concentration: Combine the pure fractions and remove the solvent to obtain the purified product.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a suitable purification technique for sulfonamides and a general experimental workflow for purification and analysis.
References
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Analysis of 4-Chloroaniline and its Isomers against a Standard HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 4-chloroaniline and its isomers (2-chloroaniline and 3-chloroaniline) against a widely used standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data underscores the superior performance of the UPLC-MS/MS technique in terms of sensitivity, selectivity, and efficiency, which are critical parameters in drug development and safety assessment.
Performance Comparison
The validation of any new analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. Below is a summary of the key performance characteristics of the novel UPLC-MS/MS method in comparison to a traditional HPLC-UV method for the determination of 4-chloroaniline isomers.
| Validation Parameter | Standard HPLC-UV Method | Novel UPLC-MS/MS Method |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Limit of Detection (LOD) | 7.5 µg/mL[1] | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 25 µg/mL | 0.05 ng/mL |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Analysis Run Time | ~30 minutes[2] | ~5 minutes |
| Specificity | Moderate (potential for co-elution)[3] | High (mass-based detection) |
Experimental Protocols
Detailed methodologies for both the standard and the novel analytical methods are provided below. These protocols are foundational for replicating the validation results and for the routine application of these methods in a laboratory setting.
Standard HPLC-UV Method Protocol
This method is based on established principles of reverse-phase chromatography for the separation and quantification of chloroaniline isomers.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid to adjust the pH.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 240 nm.[1]
-
Standard and Sample Preparation: Standards and samples are prepared by dissolving the analytes in the mobile phase to appropriate concentrations.
Novel UPLC-MS/MS Method Protocol
This advanced method leverages the separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for fast and efficient separations.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for each isomer to ensure high selectivity and sensitivity.
-
-
Standard and Sample Preparation: Standards and samples are diluted in the initial mobile phase composition to minimize solvent effects.
Workflow and Pathway Diagrams
Visual representations of the experimental workflow and the logical relationships in method validation are essential for clear communication and understanding.
Caption: Workflow for Analytical Method Validation and Implementation.
The provided diagram illustrates the structured process of developing, validating, and implementing a new analytical method. This systematic approach ensures that the method is suitable for its intended purpose and produces reliable and accurate results. The validation phase, as detailed, encompasses a series of experiments to assess key performance parameters in accordance with regulatory guidelines.[4][5]
References
- 1. [A study on the simultaneous HPLC determination of chlorhexidine and its impurity 4-chloroaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
Structure-Activity Relationship Studies of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine Derivatives: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable gap in the targeted exploration of the structure-activity relationships (SAR) for the specific chemical scaffold of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine and its derivatives. While numerous studies have investigated the broader classes of morpholine-containing compounds and sulfonamides for a wide array of biological activities, a dedicated SAR study on this particular series of compounds, which would provide the necessary comparative experimental data, is not publicly available at this time.
This guide, therefore, serves to highlight the absence of specific SAR data for this compound class and to provide a foundational understanding of the general principles that would underpin such a study. It will also outline the standard experimental protocols and conceptual frameworks that researchers would typically employ in the investigation of a novel chemical series like this.
General Principles of Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry and drug discovery. The fundamental goal is to systematically modify the chemical structure of a lead compound and to observe how these modifications affect its biological activity. This iterative process allows researchers to identify the key chemical features, or pharmacophores, that are essential for the desired biological effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.
For a hypothetical SAR study of this compound derivatives, researchers would typically synthesize a library of analogs by modifying three key regions of the molecule:
-
The Phenylamine Ring: Substitutions at different positions on the phenyl ring would be explored. This could include the introduction of various electron-donating or electron-withdrawing groups, as well as altering the position of the existing chloro and amino groups.
-
The Morpholine Ring: Modifications to the morpholine moiety could involve the introduction of substituents at various positions on the ring to probe the steric and electronic requirements of the target binding site.
-
The Sulfonyl Linker: While less common, modifications to the sulfonyl group itself could be explored, though this is often synthetically challenging and may have a profound impact on the overall chemical properties of the molecule.
Hypothetical Experimental Workflow for SAR Evaluation
A typical experimental workflow to evaluate the SAR of a new chemical series is a multi-step process that integrates chemical synthesis with biological testing.
Caption: A generalized workflow for a structure-activity relationship (SAR) study, from the initial lead compound to the iterative process of lead optimization.
Standard Experimental Protocols
In the absence of specific data for the target compound series, we present detailed methodologies for key experiments that would be fundamental to any SAR investigation in a drug discovery context.
Enzyme Inhibition Assay (Hypothetical Kinase Target)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, such as a protein kinase.
Materials:
-
Kinase enzyme (e.g., recombinant human XYZ kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, the kinase enzyme, the peptide substrate, and the test compound are mixed in the kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known potent inhibitor). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
This protocol is used to determine the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: After the incubation period, the cell viability is assessed using a reagent like CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells. The luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated by fitting the dose-response curve using a suitable software.
Potential Signaling Pathways to Investigate
Given the presence of the morpholine and sulfonamide moieties, derivatives of this compound could potentially target a variety of signaling pathways implicated in diseases such as cancer or inflammation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for cancer drug discovery.
Conclusion
While a specific and detailed structure-activity relationship guide for this compound derivatives cannot be provided due to the lack of published data, this document outlines the fundamental principles and experimental approaches that would be necessary for such an investigation. The provided hypothetical workflows and standard protocols offer a blueprint for researchers interested in exploring the therapeutic potential of this and other novel chemical series. The scientific community awaits further research to elucidate the specific biological activities and SAR of this intriguing class of compounds.
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
It is imperative to handle this compound with the utmost care, assuming a high level of toxicity based on analogous compounds. The following table summarizes the potential hazards and recommended personal protective equipment (PPE).
| Hazard Classification | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles, and a properly fitted respirator. |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Impervious gloves and protective clothing to prevent skin contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][3] | Chemical safety goggles or a face shield. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects.[1] | Handle in a designated area, and use engineering controls like a fume hood to minimize exposure. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Prevent release to the environment. All waste must be collected and disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Follow your institution's guidelines for secondary containment.
4. Disposal:
-
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[5] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[5]
-
Never dispose of this chemical down the drain or in regular trash.[5] Discharge into the environment must be avoided.[5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
5. Decontamination:
-
All non-disposable equipment and work surfaces that have come into contact with the chemical should be thoroughly decontaminated. Use an appropriate solvent (e.g., ethanol, acetone) followed by soap and water. Collect all decontamination materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling aromatic amines and sulfonyl compounds.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety when handling this compound.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3][4] |
| Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing.[1][2][3] |
| Respiratory Protection | If engineering controls are insufficient or if handling large quantities, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[2] |
Spill Management Protocol
Immediate and appropriate action is necessary in the event of a spill to prevent the spread of the chemical and protect personnel.[2][5]
| Spill Scenario | Action |
| Minor Spill (Small quantity, contained) | 1. Alert personnel in the immediate area.[5] 2. Wear appropriate PPE.[5] 3. Absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[6] 4. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][7] 5. Clean the spill area with soap and water.[5] |
| Major Spill (Large quantity, uncontained) | 1. Evacuate the immediate area and alert others.[5][7] 2. If flammable, eliminate all ignition sources.[7] 3. Close the doors to the affected area to contain vapors.[5] 4. Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5][7] 5. Attend to any contaminated persons, using safety showers or eyewash stations as needed.[5] |
Disposal Plan
Proper identification, segregation, and disposal of chemical waste are critical for laboratory safety and environmental compliance.[1] Treat this compound and any contaminated materials as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid this compound and any contaminated disposable labware (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[2] |
| Liquid Waste | Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2] |
| Containerization | Use approved, chemically compatible, and leak-proof containers for all waste. The label should clearly state "Hazardous Waste" and identify the full chemical name.[1] |
| Storage and Pickup | Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] Arrange for pickup by a licensed chemical waste management company.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
Caption: Workflow for Handling this compound.
Spill Response Decision Tree
This diagram provides a logical guide for responding to a chemical spill involving this compound.
Caption: Decision-making for chemical spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
